Structural Characterization and Crystal Engineering of N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Executive Summary & Scientific Context The structural analysis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide represents a critical case study in crystal engineering, specifically regarding the interplay between steric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The structural analysis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide represents a critical case study in crystal engineering, specifically regarding the interplay between steric hindrance (ortho-methyl group) and electronic activation (meta-nitro group). Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, exhibiting antibacterial, diuretic, and carbonic anhydrase inhibitory activities.
This guide provides a rigorous framework for the synthesis, crystallization, and solid-state characterization of this specific derivative. Unlike simple sulfonamides, the presence of the ortho-methyl substituent on the aniline ring introduces significant torsional strain, often dictating unique conformational polymorphs and hydrogen-bonding motifs. This document serves as a self-validating protocol for researchers aiming to correlate solid-state architecture with physicochemical stability.
Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The synthesis follows a modified Schotten-Baumann reaction, optimized for sulfonamide formation with sterically hindered anilines.
Synthetic Pathway
The reaction involves the nucleophilic attack of 2-methylaniline (o-toluidine) on the sulfur center of 3-nitrobenzenesulfonyl chloride.
Reagents:
3-Nitrobenzenesulfonyl chloride (1.0 eq)
2-Methylaniline (1.0 eq)
Pyridine (Solvent/Base) or DCM/Triethylamine system.
Procedure:
Dissolution: Dissolve 2-methylaniline in dry pyridine at 0°C.
Addition: Add 3-nitrobenzenesulfonyl chloride portion-wise over 30 minutes to maintain temperature <5°C (exothermic reaction).
Reflux: Heat to 60°C for 2 hours to ensure completion, overcoming the steric hindrance of the ortho-methyl group.
Quench: Pour into ice-cold HCl (1M) to precipitate the crude sulfonamide and remove excess pyridine.
Purification: Recrystallize from Ethanol/Water (9:1 v/v).
Crystal Growth Strategy (Slow Evaporation)
For XRD analysis, kinetic control must be minimized in favor of thermodynamic crystal growth.
Solvent System: Acetone/Ethanol (1:1). The nitro group enhances solubility in polar aprotic solvents, while the methyl group adds lipophilicity.
Method: Prepare a saturated solution at 40°C. Filter through a 0.45µm PTFE syringe filter into a clean vial. Cover with Parafilm perforated with 3-5 pinholes. Allow to stand at 20°C in a vibration-free environment.
Target Morphology: Prism or block-like yellow crystals (color due to the nitro chromophore).
Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural solution, highlighting the critical decision points.
Figure 1: Integrated workflow for the synthesis, crystallization, and computational analysis of the target sulfonamide.
Structural Analysis Framework
When analyzing the solved structure of N-(2-methylphenyl)-3-nitrobenzenesulfonamide, researchers must focus on three specific structural tiers.
Molecular Conformation (The "Ortho Effect")
The geometry of the sulfonamide junction is defined by the torsion angle
.
Expectation: Sulfonamides generally adopt a gauche (synclinal) conformation to minimize steric clash between the sulfonyl oxygens and the aniline ring.
Specific Constraint: In this molecule, the ortho-methyl group on the N-phenyl ring creates significant steric bulk.
Diagnostic Check: Measure the torsion angle
(C-S-N-C).
If
: The molecule is in the standard "open" conformation.
The "Anti" Conformation: Literature on similar ortho-substituted sulfonamides suggests the N-H bond often positions itself anti to the ortho-methyl group to relieve strain [1, 2].
Supramolecular Synthons (Hydrogen Bonding)
The crystal packing is dominated by the strong hydrogen bond donor (N-H) and multiple acceptors (S=O, -NO2).
Interaction Type
Donor
Acceptor
Distance (Å)
Graph Set Notation
Description
Primary
N-H
O=S (Sulfonyl)
2.8 - 3.0
or
Forms infinite chains or dimers. This is the "Sulfonamide Rule" [3].
Secondary
C-H (Arom)
O-N (Nitro)
3.2 - 3.5
Weak interactions stabilizing the layers.
Tertiary
C-H (Methyl)
O=S
3.3 - 3.6
-
Methyl group acting as a weak donor.
Key Insight: The 3-nitro group is a "competitor" acceptor. However, the sulfonyl oxygen is significantly more basic (better acceptor) in the solid state. Expect the primary N-H...O interaction to involve the sulfonyl group, forming chains along the crystallographic screw axis [4].
Hirshfeld Surface Analysis
To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory. This technique maps the electron density boundary of the molecule.
The
Surface: Look for red spots .
Deep Red: Indicates the N-H...O=S hydrogen bond (distance < sum of vdW radii).
Faint Red: Indicates weak C-H...O interactions involving the nitro group.
Fingerprint Plot:
Spikes: You will see two sharp spikes at the bottom left. These correspond to the O...H / H...O interactions.[1] In nitro-sulfonamides, these typically comprise 35-45% of the total surface area [5].
Interaction Logic Diagram
Understanding the hierarchy of forces is crucial for predicting stability. The diagram below illustrates the decision tree for assigning supramolecular motifs.
Figure 2: Hierarchical logic for assigning supramolecular motifs in nitro-sulfonamides.
References
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide.[2][3] Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692. Link
Gelbrich, T., et al. (2007).[2][3] Systematic study of the crystal structures of N-monosubstituted sulfonamides. CrystEngComm, 9, 888-897. Link
Kikkawa, S., et al. (2019).[4] Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(4), 2069–2079. Link
Moreno-Fuquen, R., et al. (2015).[5] Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide [Analogous Packing Analysis]. Acta Crystallographica Section E, 71(9), o674.[5] Link
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[6] CrystEngComm, 11, 19-32. Link
Technical Guide: Preliminary Cytotoxicity Screening of N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Abstract This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound N-(2-methylphenyl)-3-nitrobenzenesulfonamide. As an essential first step in the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound N-(2-methylphenyl)-3-nitrobenzenesulfonamide. As an essential first step in the drug discovery pipeline, cytotoxicity testing establishes the dose-dependent effects of a new chemical entity on cell viability and identifies a potential therapeutic window.[1][2] We present a rationale-driven approach, detailing the selection of appropriate cell lines, the implementation of orthogonal primary and secondary assays, and the rigorous analysis of endpoint data. This document outlines field-proven, step-by-step protocols for the MTT (metabolic activity) and LDH (membrane integrity) assays, emphasizing the inclusion of self-validating controls. Furthermore, we explore the potential mechanism of action based on the compound's chemical structure and conclude with a guide to interpreting the generated data, including the calculation of IC50 values, to inform subsequent stages of research.
Introduction and Rationale
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a synthetic compound featuring a sulfonamide core, a scaffold known for a wide range of biological activities.[3] The inclusion of a nitrobenzene moiety suggests potential for unique bioactivity, as nitro-aromatic compounds are often explored in medicinal chemistry for their redox properties.[4] While the precise biological profile of this specific molecule is uncharacterized, related nitrobenzenesulfonamide structures have been investigated for various applications, including as redox-sensitive chemical linkers in drug delivery systems.[4]
Before embarking on complex mechanism-of-action or efficacy studies, it is imperative to first establish the fundamental cytotoxic profile of a novel compound.[2] Preliminary cytotoxicity screening serves several critical functions:
Identifies Effective Concentration Range: It determines the concentrations at which the compound elicits a biological effect, guiding dose selection for future experiments.
Establishes a Therapeutic Index: By comparing cytotoxicity in cancerous versus non-cancerous cells, a preliminary selectivity index can be calculated, offering an early glimpse into the compound's potential as a targeted therapeutic.[2]
Flags Overt Toxicity: It quickly identifies compounds that are indiscriminately toxic at low concentrations, allowing for their deprioritization and conserving resources.
This guide provides the technical protocols to build this foundational dataset for N-(2-methylphenyl)-3-nitrobenzenesulfonamide.
Strategic Experimental Design
Cell Line Panel Selection
The choice of cell lines is foundational to the relevance of the screening data. To gain initial insights into both efficacy and safety, a paired cell line model is recommended.
Cancer Cell Line: A549 (Human Lung Carcinoma): This is a widely characterized and robust cell line representative of a solid tumor type. Its use allows for comparability with a vast body of existing cancer research data.
Non-Cancerous Control Cell Line: BEAS-2B (Human Bronchial Epithelium): As the normal tissue counterpart to the A549 line, BEAS-2B cells allow for the direct assessment of selectivity. A compound that is highly toxic to A549 but minimally toxic to BEAS-2B would be of significant interest.
Causality: The inclusion of a non-cancerous line is not merely a control; it is essential for interpreting the quality of the cytotoxic effect. High potency without selectivity is characteristic of a general toxin, not a promising therapeutic candidate.
Orthogonal Assay Approach
Relying on a single assay can be misleading, as different assays measure distinct cellular processes. We will employ a primary screen to assess metabolic activity and a secondary, confirmatory assay to measure membrane integrity.
Primary Screen: MTT Assay. This colorimetric assay is a gold standard for assessing cell viability.[1][5] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Secondary Screen: Lactate Dehydrogenase (LDH) Assay. This assay provides a distinct and complementary endpoint. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9][10] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.
Causality: Using both assays creates a self-validating system. If a compound inhibits mitochondrial function without lysing the cell, the MTT assay will show high "toxicity" while the LDH assay will show low toxicity. Conversely, a compound that rapidly lyses cells will score as toxic in both assays. This multi-parametric view provides a more accurate picture of the compound's effect.
Caption: High-level workflow for preliminary cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format and include necessary controls for data validation.
Cell Seeding and Compound Preparation
Cell Culture: Culture A549 and BEAS-2B cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and show >95% viability before seeding.
Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.[6]
Compound Stock: Prepare a 100 mM stock solution of N-(2-methylphenyl)-3-nitrobenzenesulfonamide in sterile DMSO.
Serial Dilutions: Perform serial dilutions of the compound stock to create working solutions. For a final concentration range of 0.1 to 100 µM, these working solutions should be 2X the final concentration in cell culture medium.
Treatment: Carefully remove the medium from the attached cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Also add 100 µL of medium to control wells.
Protocol: Primary MTT Assay
This protocol should be performed after the desired incubation period (e.g., 48 hours).
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect from light.
MTT Addition: Add 10 µL of the MTT solution to each well (final concentration ~0.45 mg/mL).[11]
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[6][7]
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12]
Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
Caption: The enzymatic conversion underlying the MTT viability assay.
Protocol: Secondary LDH Assay
This protocol measures LDH in the culture supernatant. Supernatant should be collected before adding MTT reagent if performing both assays on the same plate.
Sample Collection: Carefully collect 50 µL of supernatant from each well. Transfer to a new 96-well plate.
Lysis Control: To a set of untreated control wells, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) and incubate for 45 minutes at 37°C. Collect 50 µL of supernatant from these wells. This will be your "Maximum LDH Release" control.
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).
Reaction: Add 50 µL of the LDH reaction mixture to each 50 µL sample of supernatant.
Incubation: Incubate at room temperature for 30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.[8][9]
Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Percent Viability
For both assays, data must be normalized to controls.
Vehicle Control: Wells containing cells treated only with the highest concentration of DMSO used (e.g., 0.1%). This represents 100% viability.
Blank/Background Control: Wells with medium but no cells. This absorbance value should be subtracted from all other readings.
Positive Control: A known cytotoxic drug (e.g., 10 µM Doxorubicin) to confirm the assay is working and cells are responsive.
The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that results in a 50% reduction in cell viability.[13]
Plot Data: Using graphing software (e.g., GraphPad Prism, Microsoft Excel), plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
Non-linear Regression: Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve).[14]
Interpolate IC50: The software will calculate the precise concentration at which the curve passes the 50% viability mark. This is the IC50 value.[15] If the viability does not drop below 50%, the IC50 is reported as "> [highest concentration tested]".[13]
Data Presentation
Results should be summarized in a clear, tabular format.
Compound
Cell Line
Assay
IC50 (µM) @ 48h
N-(2-methylphenyl)-3-nitrobenzenesulfonamide
A549 (Cancer)
MTT
Hypothetical Value (e.g., 12.5)
BEAS-2B (Normal)
MTT
Hypothetical Value (e.g., 85.2)
A549 (Cancer)
LDH
Hypothetical Value (e.g., 15.1)
BEAS-2B (Normal)
LDH
Hypothetical Value (e.g., >100)
Doxorubicin (Positive Control)
A549 (Cancer)
MTT
Hypothetical Value (e.g., 0.8)
Interpretation: In this hypothetical example, the compound is ~6.8-fold more selective for the cancer cell line (85.2 / 12.5). The similar IC50 values from the MTT and LDH assays for the A549 line suggest the compound induces cell death via membrane disruption rather than just metabolic arrest.
Hypothesized Mechanism of Action: Bio-reductive Activation
The presence of the nitrobenzene moiety suggests a potential mechanism involving intracellular reduction. Nitroaromatic compounds can be reduced by cellular reductases (e.g., those utilizing NADH or glutathione) to form highly reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and cell death.
A study on 2-nitrobenzenesulfonamide linkers showed they are selectively cleaved under intracellular conditions due to the presence of glutathione (GSH) and glutathione S-transferase (GST).[4] This suggests a plausible bio-reductive activation pathway for N-(2-methylphenyl)-3-nitrobenzenesulfonamide.
Caption: Potential mechanism involving reduction of the nitro group.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial cytotoxic evaluation of N-(2-methylphenyl)-3-nitrobenzenesulfonamide. By employing a relevant cell line panel and orthogonal assays, researchers can generate a reliable preliminary dataset, including IC50 values and a selectivity index. This foundational data is critical for making an informed " go/no-go " decision.
If the compound demonstrates potent and selective cytotoxicity, subsequent studies should focus on:
Broadening the Panel: Screening against a wider range of cancer cell lines from different tissues.
Mechanism of Action Studies: Investigating markers of apoptosis (e.g., caspase activation, Annexin V staining) and oxidative stress to validate the hypothesized bio-reductive mechanism.
Time-Course Experiments: Evaluating the effect of longer or shorter exposure times on viability.
This structured approach ensures that the progression of N-(2-methylphenyl)-3-nitrobenzenesulfonamide through the drug discovery pipeline is built upon a solid and scientifically rigorous foundation.
References
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. (2021). Semantic Scholar.
Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro. (n.d.). PubMed.
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
LDH-Glo™ Cytotoxicity Assay. (n.d.).
Synthesis and biological activity of n-{5-(4-methylphenyl)
2-Nitrobenzenesulfonamide. (n.d.). Sigma-Aldrich.
MTT Proliferation Assay Protocol. (2025).
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? (2022).
Quantifying cell viability via LDH cytotoxicity assay. (2025). Protocols.io.
Technical Guide: Physical and Chemical Stability of N-(2-methylphenyl)-3-nitrobenzenesulfonamide
[1] Abstract This technical guide provides a comprehensive analysis of the physicochemical stability profile of N-(2-methylphenyl)-3-nitrobenzenesulfonamide (CAS: N/A for specific isomer, analogous to broad class of nitr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide provides a comprehensive analysis of the physicochemical stability profile of N-(2-methylphenyl)-3-nitrobenzenesulfonamide (CAS: N/A for specific isomer, analogous to broad class of nitro-sulfonamides).[1] Designed for drug development professionals and researchers, this document synthesizes structural analysis with forced degradation principles to establish robust handling, storage, and analytical protocols. The presence of the electron-withdrawing 3-nitro group and the sterically hindering 2-methyl (o-tolyl) moiety creates a unique stability matrix that distinguishes this compound from simple N-aryl sulfonamides.
Chemical Structure and Physicochemical Baseline[2]
To predict and manage stability, one must first understand the structural determinants of reactivity.
): The core pharmacophore.[1] Generally stable against hydrolysis but susceptible under extreme pH.[1]
3-Nitro Group: A strong electron-withdrawing group (EWG) on the sulfonyl ring.[1] This increases the acidity of the sulfonamide proton (
) and increases the electrophilicity of the sulfur atom.
2-Methyl Group (o-Tolyl): Provides significant steric hindrance around the nitrogen atom.[1] This steric bulk retards nucleophilic attack at the sulfur center and restricts rotation around the
bond, potentially influencing crystal packing and polymorphism.
Predicted Physicochemical Properties
Property
Value / Characteristic
Impact on Stability
Physical State
Crystalline Solid
High lattice energy typically correlates with good solid-state stability.[1]
Melting Point
Range: 100–120°C (Analogous)
Thermal degradation is unlikely below 80°C; melt-mediated degradation possible during processing.[1]
pKa (Sulfonamide NH)
~9.5 – 10.0
The 3-nitro group lowers pKa compared to unsubstituted analogs, increasing solubility in basic media.
LogP
~2.5 – 3.0
Low water solubility; hydrolytic degradation is rate-limited by solubility in aqueous buffers.[1]
Hygroscopicity
Low
Unlikely to absorb significant moisture, reducing risk of hydrolysis in solid state.[1]
Chemical Stability Profile
Hydrolytic Stability (pH Dependent)
Sulfonamides are generally resistant to hydrolysis in neutral media.[1] However, N-(2-methylphenyl)-3-nitrobenzenesulfonamide exhibits specific sensitivities due to its substituents.[1]
Acidic Hydrolysis: Under strong acidic conditions (e.g., 1M HCl, reflux), the sulfonamide bond cleaves to yield 3-nitrobenzenesulfonic acid and 2-methylaniline (o-toluidine) . The mechanism involves protonation of the nitrogen, followed by nucleophilic attack of water on the sulfur.
Alkaline Hydrolysis: In strong base (e.g., 1M NaOH), the
is deprotonated. The resulting anion is generally stable due to resonance delocalization.[1] However, extreme conditions can lead to cleavage.[1] The 3-nitro group activates the ring, but the 2-methyl group provides a "steric shield," making this compound more stable to alkaline hydrolysis than its non-methylated analogs.
Photostability
Critical Risk: Nitro-aromatic compounds are notoriously photosensitive.[1]
Mechanism: Exposure to UV/Vis light can induce a nitro-to-nitroso rearrangement or photoreduction, particularly in solution.[1]
Observation: Samples may darken (yellow to orange/brown) upon light exposure.[1]
Mitigation: Amber glassware is mandatory for solution-state handling.[1]
Oxidative and Reductive Stability
Oxidation: The sulfonamide core is already highly oxidized (
).[1] It is generally inert to oxidants like , although the methyl group on the tolyl ring could theoretically be oxidized to a carboxylic acid under drastic conditions (e.g., ).
Reduction: The 3-nitro group is the weak link. It is easily reduced to an amine (
) by chemical reducing agents (e.g., , , or active metals).[1] This is a chemical transformation rather than "degradation," but it represents a stability failure in formulation contexts involving excipients with reducing potential (e.g., lactose with Maillard reaction precursors).
Degradation Pathways Visualization
The following diagram maps the primary degradation routes based on the functional group chemistry described above.
Figure 1: Primary degradation pathways including hydrolysis (acid/base), photolysis, and reduction.
Experimental Protocols: Forced Degradation Study
To validate the stability profile, a forced degradation (stress testing) study is required.[2][3][4] This protocol ensures the development of a stability-indicating method (typically HPLC) that can resolve the parent compound from its degradants.
Study Design Matrix
Perform these tests on the drug substance at a concentration of ~1.0 mg/mL in an appropriate solvent (e.g., Acetonitrile/Water).
Stress Type
Condition
Duration
Target Degradation
Acid Hydrolysis
0.1 N HCl / 60°C
1–24 Hours
5–20%
Base Hydrolysis
0.1 N NaOH / 60°C
1–24 Hours
5–20%
Oxidation
3% / RT
1–24 Hours
5–20%
Thermal
Solid state / 80°C
7 Days
< 5%
Photolytic
ICH Q1B (1.2M lux hours)
~1 Week
Variable
Analytical Method (HPLC)
System Suitability: The method is only valid if the resolution (
) between the parent peak and the nearest degradant (likely o-toluidine or the sulfonic acid) is > 1.5.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization of acidic degradants, improving shape).[1]
Figure 2: Step-by-step workflow for conducting a self-validating forced degradation study.
Physical Stability & Polymorphism[1]
While chemical stability focuses on the molecule, physical stability focuses on the solid state. Sulfonamides are prone to polymorphism (existence of multiple crystal forms).[1]
Polymorph Screening: The specific rotation of the o-tolyl ring relative to the sulfonyl group can lock into different lattice structures.
Action: Perform DSC (Differential Scanning Calorimetry) and XRPD (X-Ray Powder Diffraction) on the synthesized lot.
Risk: A metastable form may convert to a stable form during storage, potentially altering dissolution rates (though likely not chemical purity).[1]
Particle Size: Micronization may be required for bioavailability but increases the surface area, potentially accelerating surface oxidation or moisture uptake.
Handling and Storage Recommendations
Based on the stability profile derived above:
Storage: Store in tight, light-resistant containers (Amber glass or opaque HDPE).
Temperature: Controlled Room Temperature (20–25°C) is likely sufficient, but refrigeration (2–8°C) is recommended for long-term reference standards to prevent slow thermal degradation.[1]
Handling: Avoid contact with strong reducing agents and strong bases.[1] Use amber glassware during analytical preparation.[1]
References
PubChem. N-(3-methylphenyl)-4-nitrobenzenesulfonamide (Analogous Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]
Białk-Bielińska, A., et al. Hydrolysis of sulfonamide antibiotics in aqueous systems.[1] ResearchGate.[1][5] (General mechanism of sulfonamide hydrolysis).
Gowda, B. T., et al. Structure-Activity Relationships in N-aryl Sulfonamides.[1] Acta Crystallographica.[1][5] (Structural insights into N-aryl sulfonamide conformation and steric effects).
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (Standard regulatory framework for stability testing).[1][3][4]
Application Note & Protocol: Synthesis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(2-methylphenyl)-3-nitrobenzenesulfonamide. The protocol is designed for researchers in organic synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(2-methylphenyl)-3-nitrobenzenesulfonamide. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The underlying chemical principles, step-by-step experimental procedures, and critical safety considerations are detailed to ensure reliable and safe execution.
Introduction and Scientific Background
N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry and chemical biology. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a key component in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The specific target molecule, N-(2-methylphenyl)-3-nitrobenzenesulfonamide, serves as a valuable intermediate for further functionalization, enabling the exploration of new chemical entities in drug discovery programs.
The synthesis described herein is a classic example of nucleophilic substitution at a sulfonyl center. The reaction proceeds via the condensation of 3-nitrobenzenesulfonyl chloride with 2-methylaniline (o-toluidine). The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a new S-N bond and the elimination of hydrogen chloride (HCl). The presence of the nitro group on the benzenesulfonyl chloride moiety and the methyl group on the aniline ring provides specific electronic and steric properties to the final molecule, influencing its conformation and potential biological activity.[1]
Reaction Scheme and Mechanism
The synthesis follows the general reaction shown below:
Caption: General reaction for the synthesis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amino group of 2-methylaniline on the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group and a proton from the nitrogen atom to yield the stable sulfonamide product and hydrogen chloride. While the reaction can be performed neat, the addition of a non-nucleophilic base such as pyridine or triethylamine can be used to neutralize the HCl byproduct, which may improve yields in some cases. However, the protocol detailed below is a well-established method that proceeds effectively without an additional base.[2][3]
Materials and Equipment
Reagents and Chemicals
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Notes
3-Nitrobenzenesulfonyl chloride
221.62
2.22 g
10.0
Corrosive, moisture sensitive.
2-Methylaniline (o-Toluidine)
107.15
1.07 g (1.07 mL)
10.0
Toxic, suspect carcinogen.
Ethanol (95%)
-
~30 mL
-
For recrystallization.
Hydrochloric Acid (HCl), 1M
-
~20 mL
-
For washing.
Deionized Water
-
~200 mL
-
For precipitation and washing.
Equipment
50 mL Round-bottom flask
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Beakers (250 mL)
Buchner funnel and filter flask
Filter paper
Glass rod
Standard laboratory glassware (graduated cylinders, etc.)
Melting point apparatus
Analytical balance
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl sulfonamides.[4][5][6]
Reaction Setup and Execution
Reagent Combination: To a 50 mL round-bottom flask, add 3-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol).
Addition of Amine: In a fume hood, carefully add 2-methylaniline (1.07 mL, 10.0 mmol) to the flask containing the sulfonyl chloride. The reactants should be in a stoichiometric 1:1 ratio.
Reaction Conditions: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the reaction mixture. A gentle boil should be maintained for approximately 15-20 minutes. The mixture will become a molten liquid.[4][6]
Expert Insight: The reaction is often exothermic upon initial mixing. While external heating is required to drive the reaction to completion, monitor the initial phase carefully. The absence of a solvent makes this a "neat" reaction, which is efficient but requires careful temperature control.
Product Isolation and Work-up
Precipitation: After the heating period, allow the reaction mixture to cool to room temperature. It will likely solidify or become a viscous oil.
Quenching: Prepare a 250 mL beaker containing approximately 100 mL of ice-cold water. Pour the reaction mixture slowly and with vigorous stirring into the ice water. A solid precipitate of the crude product should form immediately.[4][5]
Filtration: Collect the solid product by suction filtration using a Buchner funnel.
Washing:
Wash the solid on the filter paper thoroughly with cold deionized water (2 x 20 mL) to remove any water-soluble impurities.
Next, wash the solid with cold 1M hydrochloric acid (2 x 10 mL). This step is crucial for removing any unreacted 2-methylaniline by converting it to its water-soluble hydrochloride salt.[4][6]
Finally, wash the solid again with cold deionized water (2 x 20 mL) to remove residual acid.
Purification
Recrystallization: Transfer the crude, washed solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Final Isolation: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or under vacuum.
Characterization
Appearance: The final product should be a crystalline solid. The color may range from off-white to pale yellow.
Melting Point: Determine the melting point of the purified product. A sharp melting range is indicative of high purity.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3250 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), asymmetric and symmetric SO₂ stretches (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and NO₂ stretches (around 1530 cm⁻¹ and 1350 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The spectra will show distinct signals for the aromatic protons and carbons of both rings, the methyl group protons, and the N-H proton.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₁₃H₁₂N₂O₄S, M.W. = 292.31 g/mol ).
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Fume Hood: All steps of this procedure, especially the handling of 2-methylaniline and 3-nitrobenzenesulfonyl chloride, must be performed in a certified chemical fume hood.
Chemical Hazards:
3-Nitrobenzenesulfonyl chloride: Corrosive and causes burns. It is also moisture-sensitive and will react with water to release HCl gas. Handle with care.[7]
2-Methylaniline (o-Toluidine): Toxic upon inhalation, ingestion, and skin contact. It is a suspected human carcinogen. Avoid all direct contact.[8]
Hydrochloric Acid (HCl): Corrosive. Handle with care.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Application Notes and Protocols for the Development of N-(2-methylphenyl)-3-nitrobenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Sulfonamides The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its prevalence is due to its ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting folic acid synthesis in bacteria.[1] Beyond their well-established antibacterial properties, sulfonamide-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant effects.[1] The lead compound, N-(2-methylphenyl)-3-nitrobenzenesulfonamide, combines the classic sulfonamide scaffold with a nitroaromatic ring, a feature known to be essential for the biological activity of various compounds.[2] The development of analogs of this core structure presents a promising avenue for the discovery of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
Rationale for Analog Development
Analog-based drug discovery (ABDD) is a strategic approach that leverages the known activity of a lead compound to design new molecules with improved properties.[3] This method often involves systematic modifications to the lead structure to explore the structure-activity relationship (SAR) and optimize for desired therapeutic effects.[4][5] For N-(2-methylphenyl)-3-nitrobenzenesulfonamide, analog development will focus on three primary areas of chemical modification:
Modification of the Nitro-substituted Phenyl Ring: Altering the position and electronic nature of substituents on this ring can significantly impact target binding and metabolic stability.
Modification of the 2-Methylphenyl Ring: Introducing various substituents on this ring can influence the compound's lipophilicity, steric profile, and interaction with the target protein.
Modification of the Sulfonamide Linker: While less common, alterations to the sulfonamide bridge itself can be explored to modulate the compound's acidity and hydrogen-bonding capabilities.
The overarching goal is to generate a library of analogs for comprehensive screening to identify candidates with superior therapeutic potential.
Synthetic Chemistry: A Modular Approach to Analog Synthesis
The synthesis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide and its analogs can be efficiently achieved through a convergent synthesis strategy. The general and well-established method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[6][7]
General Synthetic Protocol
A solution of the appropriately substituted aniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine) is cooled to 0 °C. The corresponding substituted benzenesulfonyl chloride (1.1 equivalents) is then added portion-wise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Detailed Protocol for N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Dissolution: Dissolve o-toluidine (1.0 g, 9.33 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Sulfonyl Chloride: Add 3-nitrobenzenesulfonyl chloride (2.28 g, 10.26 mmol) portion-wise to the stirred solution over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
Work-up: Add 20 mL of water to the flask. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from ethanol to afford the pure N-(2-methylphenyl)-3-nitrobenzenesulfonamide.
Application Note: N-(2-methylphenyl)-3-nitrobenzenesulfonamide as a Chemical Probe
This Application Note and Protocol Guide details the characterization and utilization of N-(2-methylphenyl)-3-nitrobenzenesulfonamide (CAS: 385799-33-7), a small-molecule chemical probe.[1] While often utilized as a scre...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the characterization and utilization of N-(2-methylphenyl)-3-nitrobenzenesulfonamide (CAS: 385799-33-7), a small-molecule chemical probe.[1] While often utilized as a screening fragment or a structural analog in Structure-Activity Relationship (SAR) studies involving nitro-aromatic scaffolds (e.g., PPAR
antagonists like GW9662), this guide establishes rigorous protocols for its handling, solubility assessment, and biological validation.[1]
[1]
Introduction & Mechanism
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 3-nitrobenzenesulfonyl moiety linked to an o-toluidine (2-methylaniline) ring.[1] It belongs to a class of nitro-aromatic sulfonamides often explored in medicinal chemistry as bioisosteres to amide-based inhibitors.[1]
Scientific Significance[1]
Structural Class: Sulfonamide bioisostere of nitro-benzamide inhibitors (e.g., GW9662 , a covalent PPAR
Pharmacophore: The electron-withdrawing nitro group combined with the sulfonamide linker creates a distinct electronic profile, potentially targeting nucleophilic residues (e.g., Cysteine) in binding pockets or acting as a reversible non-covalent binder in hydrophobic clefts.[1]
Applications: Primarily used in fragment-based drug discovery (FBDD) screens and as a chemical tool to probe PPAR signaling, Bcl-2 family interactions, or Carbonic Anhydrase inhibition (though secondary sulfonamides are generally weaker CA inhibitors).[1]
Chemical Properties & Handling[1][2]
Property
Specification
Chemical Name
N-(2-methylphenyl)-3-nitrobenzenesulfonamide
CAS Number
385799-33-7
Molecular Formula
CHNOS
Molecular Weight
292.31 g/mol
Appearance
Yellow to pale-orange crystalline solid
Solubility
DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble)
Stability
Stable at -20°C (solid).[1] Protect from light (nitro group sensitivity).[1]
Reconstitution Protocol
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
Storage: Aliquot into amber vials (to protect from light) and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).[1]
Application 1: Target Engagement via Thermal Shift Assay (TSA)
Rationale: Since this probe is often used to identify novel binding sites or validate hits from screens, a Differential Scanning Fluorimetry (DSF) assay is the gold standard for confirming direct physical interaction with a target protein (e.g., PPAR
Rationale: Given the structural homology to GW9662, this probe is a candidate for modulating Peroxisome Proliferator-Activated Receptor (PPAR) activity.[1] This protocol validates functional activity in a cell-based system.
Experimental Workflow Diagram
Caption: Workflow for PPRE-Luciferase Reporter Assay to assess functional modulation of PPAR signaling.
Protocol
Cell Seeding: Seed HEK293T cells at 20,000 cells/well in a 96-well white-walled plate.
Transfection (24h post-seeding):
Transfect with PPRE-Luc (Firefly luciferase reporter) and PPAR
In colorimetric assays (e.g., MTT), use a reference wavelength (650 nm) or switch to luminescent viability assays (CellTiter-Glo).[1]
References
Arrowsmith, C. H., et al. (2015).[1] "The promise and peril of chemical probes." Nature Chemical Biology, 11(8), 536–541.[1] Link
Leesnitzer, L. M., et al. (2002).[1] "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator-activated receptors by GW9662." Biochemistry, 41(21), 6640–6650.[1] Link[1]
PubChem Compound Summary. "N-(2-methylphenyl)-3-nitrobenzenesulfonamide (CID 385799-33-7)."[1] National Center for Biotechnology Information.[1] Link
Baell, J., & Walters, M. A. (2014).[1] "Chemical con artists: foil drug discovery."[1] Nature, 513(7519), 481–483.[1] Link
Application Note: Handling, Storage, and Protocol Design for N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Executive Summary & Chemical Identity[2] N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a specialized sulfonamide intermediate often utilized in the synthesis of bioactive small molecules, particularly in antibacterial...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[2]
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a specialized sulfonamide intermediate often utilized in the synthesis of bioactive small molecules, particularly in antibacterial and antitumor research.[1] Its structural combination of a nitro-deficient ring and a lipophilic o-toluidine moiety necessitates specific handling protocols to mitigate risks of contact dermatitis, respiratory sensitization, and hydrolytic degradation.[1]
This guide moves beyond standard safety data sheets (SDS) to provide a mechanistic rationale for every handling step, ensuring scientific integrity and reproducibility in your experimental workflows.
Hazard Identification & Risk Assessment (The "Why")
Effective safety protocols rely on understanding the source of the hazard. We categorize the risks of this compound based on its functional groups.
The Nitroaromatic Risk (Toxicity & Absorption)
Mechanism: Nitro groups (-NO₂) on aromatic rings are electron-withdrawing and can be enzymatically reduced in vivo to hydroxylamines or amines.[1] This metabolic pathway is often associated with methemoglobinemia (interference with oxygen transport in blood) and potential mutagenicity.
Handling Implication: The compound is likely skin permeable . Standard latex gloves are insufficient. You must use Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption.
The Sulfonamide Risk (Sensitization)[8]
Mechanism: The sulfonamide moiety is a known hapten. Upon binding to serum proteins, it can trigger Type I (immediate) or Type IV (delayed) hypersensitivity reactions.
Handling Implication: Inhalation of dust is the primary sensitization vector. All weighing operations must occur inside a certified chemical fume hood or a powder containment enclosure.
Physicochemical Hazards[1]
Thermal Instability: Nitro compounds have high energy potential. While this specific sulfonamide is relatively stable, heating it above its melting point or subjecting it to friction/shock in the presence of reducing agents can lead to decomposition.
Storage & Stability Protocols
To maintain the integrity of N-(2-methylphenyl)-3-nitrobenzenesulfonamide for high-throughput screening (HTS) or synthesis, you must control three variables: Hydrolysis, Photolysis, and Oxidation. [1]
The Storage System
Do not store this compound in simple snap-cap vials. Use the following "Defense-in-Depth" storage system:
Primary Container: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.
Why: Amber glass blocks UV light (preventing nitro-group photolysis).[1] PTFE prevents leaching of plasticizers from the cap into the lipophilic solid.
Atmosphere: Argon or Nitrogen backfill.
Why: Displaces oxygen and moisture. The sulfonamide bond is hydrolytically stable at neutral pH but can degrade over months if exposed to atmospheric humidity and trace acid vapors.
Temperature: +2°C to +8°C (Refrigerated).
Why: Reduces the kinetic rate of any potential spontaneous decomposition or hydrolysis.
Stability Decision Matrix (Graphviz)
Figure 1: Decision logic for storage conditions based on physical state and usage frequency.[1]
Handling & Solubilization Protocol
This protocol ensures accurate dosing for biological assays while maximizing safety.
Avoid: Water, Ethanol (low solubility), and Diethyl Ether (volatility risks).
Step-by-Step Solubilization (10 mM Stock)
Objective: Prepare 1 mL of a 10 mM stock solution.
Molecular Weight (MW): 292.31 g/mol [1][2]
Preparation:
Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.
Place a 4 mL amber glass vial on an analytical balance (0.01 mg precision) inside the fume hood.
Weighing:
Weigh 2.92 mg of N-(2-methylphenyl)-3-nitrobenzenesulfonamide.[1]
Note: Due to static, use an antistatic gun if the powder disperses.
Dissolution:
Add 1000 µL (1 mL) of anhydrous DMSO.
Vortex for 30 seconds. The solution should be clear and yellow/orange.
Quality Check: If turbidity persists, sonicate in a water bath at 35°C for 5 minutes.
Aliquoting:
Do not store the bulk stock. Divide into 50 µL aliquots in PCR tubes or microcentrifuge tubes.
Store at -20°C.
Experimental Workflow Diagram
Figure 2: Workflow for preparing biological assay stocks.
Emergency Procedures
Spill Cleanup
Evacuate: Clear the immediate area of personnel.
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.
Containment: Cover the spill with a damp paper towel (to prevent dust generation).
Neutralization: Wipe the area with a 10% ethanol solution followed by a soap/water wash.
Disposal: Place all waste in a container labeled "Hazardous Waste: Toxic Organic Solid (Nitro Compound)."
First Aid
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[3] Nitro compounds absorb quickly; speed is critical.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4][5]
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[4][6] Seek medical attention immediately.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24857859, 3-Nitrobenzenesulfonamide. Retrieved from [Link]
Gowda, B. T., et al. (2008). Structure-activity relationships in N-(aryl)-sulfonamides.[1][7] Acta Crystallographica Section E. (Contextual reference for sulfonamide structural stability).
Author: BenchChem Technical Support Team. Date: February 2026
Case Subject: Yield Optimization & Troubleshooting for Hindered Sulfonamide Synthesis
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Priority: High (Drug Discovery Intermediate)
Executive Summary & Reaction Overview
You are attempting to synthesize N-(2-methylphenyl)-3-nitrobenzenesulfonamide via a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride (electrophile) and 2-methylaniline (o-toluidine, nucleophile).
The Core Challenge:
While standard sulfonylation is straightforward, this specific substrate pair presents a steric-electronic conflict . The ortho-methyl group on the aniline creates steric hindrance, retarding the nucleophilic attack. Simultaneously, the 3-nitro group on the sulfonyl chloride makes it highly electrophilic but also extremely moisture-sensitive. Low yield is typically caused by the hydrolysis of the sulfonyl chloride competing with the slower amine attack.
Reaction Scheme
Standard Operating Procedure (The "Golden Path")
To maximize yield, we must shift the kinetic balance in favor of sulfonamide formation over hydrolysis.
Reagents & Stoichiometry
Component
Role
Equiv.
Critical Note
2-Methylaniline
Nucleophile
1.0
Limiting reagent.
3-Nitrobenzenesulfonyl chloride
Electrophile
1.1 - 1.2
Excess required to account for hydrolysis.
Pyridine
Base/Solvent
3.0 - 5.0
Acts as an acyl transfer catalyst and HCl scavenger.
DCM (Dichloromethane)
Co-Solvent
Volumetric
Maintains solubility of the chloride; must be anhydrous .
Optimized Protocol
Preparation: Dry all glassware. Purge reaction vessel with Nitrogen/Argon.
Solubilization: Dissolve 2-methylaniline (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram). Add Pyridine (3.0 eq).
Controlled Addition (0°C): Cool the mixture to 0°C. Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in minimal DCM and add dropwise.
Why? Exotherms accelerate hydrolysis. Keeping it cold initially protects the chloride.
Kinetic Phase (RT
Reflux): Allow to warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: Check TLC. If significant starting amine remains, heat to mild reflux (40°C) for 1 hour to overcome the ortho-methyl steric barrier.
Quench: Pour reaction mixture into ice-cold 1M HCl .
Why? This protonates the excess pyridine (making it water-soluble) and removes unreacted aniline.
Troubleshooting Guide (FAQ Format)
Ticket #1: "My product is a sticky oil, not a solid."
Root Cause: Impurities (likely sulfonic acid or bis-sulfonamide) are preventing crystallization. The melting point depression from the ortho-methyl group also makes this compound prone to oiling out.
Solution: The Ethanol/Water Recrystallization
Dissolve the crude oil in minimal boiling Ethanol (EtOH) .
Add hot water dropwise until the solution turns slightly turbid.
Add a single drop of EtOH to clear it.
Let it cool slowly to RT, then to 4°C.
Scratching the glass induces nucleation.
Ticket #2: "Yield is <40%, and I see a lot of starting material."
Root Cause: Hydrolysis. Your sulfonyl chloride decomposed before it could react with the hindered amine.
Solution: The "DMAP Turbo" Method
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
Mechanism:[1][2][3][4][5][6][7][8] DMAP attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sensitive to steric hindrance than the chloride, allowing the o-toluidine to attack more efficiently.
Ticket #3: "The product color is dark red/brown."
Root Cause: Oxidation of residual aniline or formation of azo-impurities.
Solution: Acid Wash
Ensure your workup includes a wash with 1M HCl . If the color persists, wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) to reduce oxidized impurities before drying and evaporation.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific points where yield is lost (Hydrolysis vs. Product).
Figure 1: Reaction pathway showing the competition between product formation and hydrolysis. The o-methyl group slows the upper path, making moisture control critical.
Decision Tree: Isolation & Purification
Follow this logic flow to rescue low-quality batches.
Figure 2: Workflow for isolating the target sulfonamide, specifically addressing the "oiling out" issue common with ortho-substituted anilines.
References
Gowda, B. T., et al. (2008).[9] Structure of N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E. (Demonstrates the anti-conformation of the N-H bond relative to the ortho-methyl group, explaining steric constraints).
National Institutes of Health (NIH) - PMC. Synthesis of N-(3-Methylphenyl)-2-nitrobenzenesulfonamide. (Analogous procedure using nitrobenzenesulfonyl chloride and methylaniline).[10]
PrepChem. Synthesis of 4-nitrobenzenesulfonamide. (General protocol for nitro-substituted sulfonamides, highlighting ammonia/amine reactivity).
Google Patents. Process for the preparation of 3-nitrobenzenesulfonyl chloride (US5436370A). (Details the stability and hydrolysis risks of the starting material).
Technical Support Center: Overcoming Solubility Challenges with N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Welcome to the technical support center for N-(2-methylphenyl)-3-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(2-methylphenyl)-3-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower your research and development efforts.
Understanding the Challenge: Why is N-(2-methylphenyl)-3-nitrobenzenesulfonamide Poorly Soluble?
N-(2-methylphenyl)-3-nitrobenzenesulfonamide, like many sulfonamide-containing compounds, presents solubility challenges primarily due to its molecular structure. The presence of two aromatic rings contributes to a rigid, crystalline structure that is energetically stable and thus resistant to dissolution. The nitro group, while polar, and the sulfonamide linkage also participate in intermolecular interactions that can favor the solid state over solvation. Overcoming these forces is key to achieving the desired concentration in your experiments.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific issues you may encounter during your experiments with N-(2-methylphenyl)-3-nitrobenzenesulfonamide.
Issue
Potential Cause
Troubleshooting Steps
Compound crashes out of solution upon addition of aqueous buffer.
The compound has low aqueous solubility, and the buffer is a poor solvent.
1. Decrease the percentage of aqueous buffer: Start with a higher ratio of organic solvent to aqueous buffer and titrate towards your desired final concentration. 2. Utilize a co-solvent system: Introduce a water-miscible organic solvent to the aqueous buffer to increase the overall solvent polarity. 3. Adjust the pH of the buffer: The sulfonamide moiety is weakly acidic and may be more soluble at a higher pH.
Low recovery after recrystallization.
The chosen solvent system is too effective, leading to significant loss of the compound in the mother liquor.
1. Use a less effective solvent for washing: Wash the crystals with a solvent in which the compound has lower solubility. 2. Cool the crystallization mixture slowly: This promotes the formation of larger, purer crystals and can improve recovery. 3. Perform a second crystallization from the mother liquor: This can help to recover some of the dissolved compound.
Inconsistent results in biological assays.
Poor solubility is leading to precipitation of the compound in the assay medium, resulting in variable effective concentrations.
1. Prepare a high-concentration stock solution in an appropriate organic solvent: Use this stock to make final dilutions in the assay medium. 2. Incorporate a surfactant in the assay medium: A low concentration of a non-ionic surfactant can help to maintain the compound in solution. 3. Consider a formulation approach: For in-vivo studies, formulation strategies such as solid dispersions or nanosuspensions may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving N-(2-methylphenyl)-3-nitrobenzenesulfonamide?
Based on the general solubility of related sulfonamides, good starting points for solubilization are polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For less polar applications, chlorinated solvents like dichloromethane (DCM) and chloroform may be effective. For crystallization, ethanol and mixtures of ethanol and water are often used.[1]
Q2: How can I improve the aqueous solubility of N-(2-methylphenyl)-3-nitrobenzenesulfonamide for biological assays?
Improving aqueous solubility is a common challenge for in-vitro and in-vivo studies. Here are several techniques you can explore:
pH Adjustment: The sulfonamide proton is weakly acidic. By increasing the pH of your aqueous buffer (e.g., to pH 8-9), you can deprotonate the sulfonamide, forming a more soluble salt.[2][3] However, be mindful of the pH stability of your compound and the requirements of your assay.
Co-solvents: Using a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance solubility.[4] A common approach is to prepare a concentrated stock solution in a co-solvent and then dilute it into your aqueous medium.
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68, at concentrations above their critical micelle concentration, can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[5][6]
Complexation: Cyclodextrins are toroidal-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions and increasing aqueous solubility.[5][7]
Q3: Are there any formulation strategies that can be used to improve the bioavailability of N-(2-methylphenyl)-3-nitrobenzenesulfonamide?
For in-vivo applications where bioavailability is a concern, several advanced formulation strategies can be employed:
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[6][7] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The drug is dissolved with the carrier in a common solvent, and the solvent is then removed, leaving a solid dispersion that can have enhanced dissolution rates.
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][8]
Micronization: This process reduces particle size to the micron range.
Nanosuspensions: This involves producing drug nanoparticles, which can dramatically increase dissolution velocity and saturation solubility.[7]
Lipid-Based Formulations: For lipophilic compounds, formulating in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption.[9]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol will help you determine the effect of pH on the solubility of N-(2-methylphenyl)-3-nitrobenzenesulfonamide.
Materials:
N-(2-methylphenyl)-3-nitrobenzenesulfonamide
A series of buffers with pH values ranging from 2 to 10
A suitable organic solvent for stock solution (e.g., DMSO)
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
Prepare a concentrated stock solution of the compound in the chosen organic solvent.
Add a small aliquot of the stock solution to each buffer to create a supersaturated solution.
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with constant agitation to ensure equilibrium is reached.
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and dilute it with the appropriate mobile phase or buffer for analysis.
Determine the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).
Plot the solubility as a function of pH.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance dissolution.
Materials:
N-(2-methylphenyl)-3-nitrobenzenesulfonamide
A hydrophilic carrier (e.g., PVP K30)
A common solvent (e.g., ethanol or a mixture of dichloromethane and methanol)
Rotary evaporator
Procedure:
Dissolve both the compound and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
Ensure complete dissolution to form a clear solution.
Remove the solvent under reduced pressure using a rotary evaporator.
Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
The resulting solid dispersion can then be characterized and used for dissolution studies.
Visualizing Experimental Workflows
Decision Tree for Solubility Enhancement
The following diagram outlines a logical workflow for selecting a suitable solubility enhancement technique.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Workflow for Solid Dispersion Preparation
This diagram illustrates the key steps in preparing a solid dispersion using the solvent evaporation method.
Caption: A stepwise workflow for the preparation of solid dispersions.
References
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]
Sikarra, D., Shukla, V., & Kharia, A. A. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 10(5), 298-306. Retrieved from [Link]
Chaithanya, M. S., et al. (2012). N-(3-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2627. Retrieved from [Link]
European Patent Office. (2018, June 27). A method of isolating a N-(3-nitrobenzoyl)sulfamide. (EP 3587396 A1).
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
Technical Support Center: Stability & Degradation of N-(2-methylphenyl)-3-nitrobenzenesulfonamide
[1][2] Executive Summary & Chemical Profile[1][2] N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative often utilized as a synthetic intermediate or ligand in medicinal chemistry.[1][2] Its stability...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile[1][2]
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative often utilized as a synthetic intermediate or ligand in medicinal chemistry.[1][2] Its stability profile is governed by two primary pharmacophores: the sulfonamide linkage (
While generally stable under ambient conditions, this molecule exhibits distinct degradation vulnerabilities under stress.[2] This guide provides the mechanistic understanding and protocols required to maintain compound integrity during experimentation.
Property
Description
Molecular Formula
Critical Linkage
Sulfonamide bond (Susceptible to Hydrolysis)
Reactive Moiety
Nitro group (Susceptible to Photoreduction)
Steric Factor
Ortho-methyl group (May retard hydrolysis via steric hindrance)
Critical Degradation Pathways
Understanding why the molecule degrades is the first step in prevention.
A. Hydrolytic Cleavage (Acid/Base Catalyzed)
The sulfonamide bond is the primary site of hydrolytic degradation.[1][2]
Acidic Conditions: Protonation of the nitrogen or sulfonyl oxygen weakens the S-N bond, leading to cleavage. The products are 3-nitrobenzenesulfonic acid and 2-methylaniline (o-toluidine) .[1][2]
Basic Conditions: The sulfonamide nitrogen is acidic (
).[1][2] In strong base, it deprotonates to form a stable anion, which is generally more resistant to hydrolysis than the neutral form. However, under extreme basic stress and heat, cleavage still occurs.
B. Photochemical Degradation (Nitro Group)
Nitroaromatic compounds are intrinsically photosensitive.[1][2] Upon exposure to UV light (specifically
Rearrangement: Nitro-nitrite rearrangement leading to complex degradation mixtures.[1][2]
Indicator: Samples turning yellow/brown often indicate nitro-reduction or azo-coupling of degradation products.[1][2]
C. Oxidative Stress
While the sulfonamide core is oxidation-resistant, the benzylic methyl group on the o-tolyl ring is a potential site for radical oxidation, potentially forming the corresponding benzyl alcohol or aldehyde under forcing conditions (e.g., high peroxide loads).
Analyze via HPLC.[1][2][3][4] Note: Expect slower degradation than acid.[5]
Protocol C: Photostability (Critical)
Rationale: Nitro groups are the "weak link" for light stability.[1][2]
Prepare a 1 mg/mL solution in acetonitrile/water (transparent vial).
Place a matching solid sample in a thin layer (transparent dish).
Expose to 1.2 million lux hours (cool white fluorescent) and 200 W-hr/m² (near UV), per ICH Q1B guidelines.[1][2]
Keep a "Dark Control" wrapped in foil alongside.
Compare chromatograms.[1][2] Look for nitro-reduction peaks.[1][2]
Protocol D: Oxidative Stress[1]
Dissolve compound in 3% Hydrogen Peroxide (
) .
Incubate at Room Temperature for 24 hours.
Warning: Sulfonamides are generally oxidation resistant, but the methyl group may oxidize.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO stocks at -20°C?A: Yes, but with caveats. DMSO is hygroscopic.[1][2] If water enters the DMSO stock, freeze-thaw cycles can promote slow hydrolysis over months. Recommendation: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture ingress.
Q: Why does the color change when I dissolve it in alkaline buffer?A: This is likely the formation of the sulfonamide anion . Removal of the proton from the nitrogen (
) extends conjugation, often causing a bathochromic shift (slight yellowing).[1][2] This is reversible upon acidification and is not degradation.[1][2]
Q: Is the "2-methyl" group important for stability?A: Yes. The ortho-methyl group provides steric bulk near the sulfonamide nitrogen.[2] This steric hindrance generally makes this molecule more resistant to enzymatic or chemical hydrolysis compared to its unhindered analogs (like benzenesulfonanilide).[1][2]
Q: How do I dispose of degraded samples?A: Treat as hazardous chemical waste. Degradation products include 2-methylaniline , which is a suspected carcinogen and toxic to aquatic life.[1][2] Do not pour down the drain.
References
Iley, J., et al. (2001).[1][2][6] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.[1][2]
Białk-Bielińska, A., et al. (2012).[1][2][7] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.
Hurley, R., & Testa, A. C. (1966).[2] Photochemical n → π Excitation of Nitrobenzene*. Journal of the American Chemical Society.[8]
ICH Expert Working Group. (1996).[1][2] ICH Q1B: Photostability Testing of New Drug Substances and Products.
PubChem. (2025).[1][2] N-(3-methylphenyl)-4-nitrobenzenesulfonamide Compound Summary. (Used for structural confirmation and physicochemical property baselines).[1][2][4]
Technical Support Center: N-(2-methylphenyl)-3-nitrobenzenesulfonamide Purification
The following technical guide is designed for researchers and process chemists working with N-(2-methylphenyl)-3-nitrobenzenesulfonamide . It addresses specific purification challenges inherent to sulfonamide synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists working with N-(2-methylphenyl)-3-nitrobenzenesulfonamide . It addresses specific purification challenges inherent to sulfonamide synthesis, particularly those derived from electron-deficient sulfonyl chlorides and sterically hindered anilines.
Executive Summary & Compound Profile
Target Compound: N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Synthesis Pathway: Nucleophilic substitution of 3-nitrobenzenesulfonyl chloride by 2-methylaniline (o-toluidine).
Key Challenges:
Ortho-Effect: The methyl group on the aniline creates steric hindrance, potentially slowing reaction rates and encouraging side reactions (hydrolysis).
Bis-Sulfonylation: Formation of the unwanted tertiary sulfonamide impurity.
Coloration: Oxidation of residual o-toluidine leads to persistent yellow/brown azo or quinone-like impurities.
Troubleshooting Guide (Q&A)
Category A: Impurity Removal[1]
Q1: My crude product is a dark brown/orange sticky solid, but the pure compound should be off-white. How do I remove this color?Diagnosis: This is likely due to the oxidation of unreacted o-toluidine remaining in the matrix. Anilines oxidize rapidly to form colored azo-compounds and quinones, which adsorb strongly to the sulfonamide crystals.
Corrective Action:
Acid Wash (Pre-crystallization): Pulverize the crude solid and wash vigorously with 1M HCl . The sulfonamide is not basic, but the unreacted aniline is. This converts the aniline to the water-soluble hydrochloride salt, which is washed away.
Charcoal Treatment: During recrystallization (see Protocol B), add activated carbon (5-10 wt%) to the hot solution. Reflux for 15 minutes and hot-filter through Celite. This physically adsorbs the high-molecular-weight colored impurities.
Q2: HPLC shows a persistent non-polar impurity (approx. 5-10%) that does not wash out with acid or water.Diagnosis: This is likely the bis-sulfonamide (N,N-bis(3-nitrobenzenesulfonyl)-2-methylaniline). It forms if the reaction pH was too high or excess sulfonyl chloride was used.
Corrective Action: Use the Alkaline Extraction Method .
Principle: The desired mono-sulfonamide has an acidic N-H proton (pKa ~10) and is soluble in dilute NaOH. The bis-sulfonamide lacks this proton and is insoluble in base.
Protocol: Dissolve the crude solid in 1M NaOH . Filter the solution to remove the insoluble bis-sulfonamide. Acidify the filtrate with HCl to reprecipitate the pure mono-sulfonamide [1].
Category B: Crystallization Issues
Q3: The product "oils out" (forms a liquid layer) instead of crystallizing when I cool the solvent.Diagnosis: This occurs when the compound's melting point is depressed by impurities or when the solvent system's polarity forces phase separation before crystal nucleation occurs.
Corrective Action:
Seed Crystals: Retain a small amount of crude solid. When the oil forms, reheat to dissolve, then cool slightly and add the seed before the oil separates.
Solvent Adjustment: You are likely using too much water in an Ethanol/Water system. Increase the ethanol fraction. The "oiling out" temperature must be lower than the crystallization temperature.
Slow Cooling: Wrap the flask in foil/towel to cool slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.
Q4: I see a peak for 3-nitrobenzenesulfonic acid in the crude. How do I remove it?Diagnosis: This is the hydrolysis product of your starting material (sulfonyl chloride). It is highly water-soluble.
Corrective Action: Ensure your workup includes a thorough water wash or saturated NaHCO₃ wash . The sulfonic acid is a strong acid and will remain in the aqueous phase as a salt.
Experimental Protocols
Protocol A: The "Alkaline Rescue" (For Bis-Sulfonamide Removal)
Use this when simple recrystallization fails to remove non-polar impurities.
Suspend crude solid in 1.0 M NaOH (10 mL per gram of solid).
Stir vigorously for 20 minutes. The mono-sulfonamide will dissolve (turning the solution yellow/orange); the bis-sulfonamide and neutral impurities will remain suspended.
Filter the mixture through a sintered glass funnel. Discard the solid residue.
Cool the filtrate in an ice bath to 0–5°C.
Slowly add concentrated HCl dropwise with stirring until pH < 2.
The purified N-(2-methylphenyl)-3-nitrobenzenesulfonamide will precipitate as a white/off-white solid.
Dissolve the solid in boiling Ethanol (95%) . Use the minimum amount necessary to achieve dissolution.
(Optional) Add activated carbon, reflux 5 mins, and hot filter.
Remove from heat.[1] Add hot water dropwise until a faint turbidity (cloudiness) persists.
Add a few drops of ethanol to clear the solution.
Allow to cool to room temperature undisturbed, then move to 4°C.
Collect crystals via filtration and wash with cold 50% EtOH/Water.
Visual Troubleshooting Guides
Figure 1: Impurity Identification & Removal Logic
This decision tree guides you through the purification process based on the physical state and analytical data of your crude product.
Caption: Logic flow for removing oxidative impurities (Acid Wash) and bis-sulfonylation byproducts (Alkaline Extraction).
Figure 2: Reaction Workup Flow
Standardized workup to minimize initial impurity load.
Caption: Standard workup procedure focusing on the removal of basic (aniline) and acidic (sulfonic acid) contaminants before recrystallization.[1]
Solvent Screening Data
The following table summarizes solubility characteristics to assist in solvent selection.
Solvent System
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
Ethanol/Water
High
Low
Excellent
Standard choice. Start with 90% EtOH.
Methanol
Very High
Moderate
Poor
Yield loss likely due to high cold solubility.
Toluene
High
Low
Good
Good for removing non-polar impurities; requires dry conditions.
Dichloromethane
High
High
Poor
Too soluble; good for extraction, bad for crystallization.
Ethyl Acetate/Hexane
Moderate
Low
Good
Alternative if "oiling out" occurs in alcohols.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for sulfonamide purification via alkali extraction).
Gowda, B. T., et al. (2008).[2] Structure of N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 64(8), o1692. (Structural analog reference for crystallization behavior).
PubChem. (2025).[3][4] 3-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine. (Physicochemical property verification).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Minimizing Impurities & Optimization of Synthesis
Ticket ID: CHEM-SUP-8821
Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
The synthesis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide (also known as N-(o-tolyl)-3-nitrobenzenesulfonamide) typically involves the nucleophilic attack of o-toluidine on 3-nitrobenzenesulfonyl chloride.[1][2] While the reaction is robust, users frequently encounter three specific impurity classes:
Bis-sulfonamides: Resulting from over-sulfonylation.[1][2]
Hydrolysis Products: 3-nitrobenzenesulfonic acid from moisture contamination.[1][2]
Oxidative Tars: Colored impurities derived from residual o-toluidine.[1][2]
This guide provides a self-validating workflow to eliminate these issues through reaction control and a specific "pH-Swing" workup protocol.
Module 1: Reaction Optimization (Prevention)
Q: I see a non-polar impurity running just above my product on TLC. What is it?
A: This is likely the bis-sulfonamide (N,N-bis(3-nitrobenzenesulfonyl)-2-methylaniline).[1][2]
The Cause: The sulfonamide product contains an acidic proton (pKa ~10-11). In the presence of excess base or strong base, this proton is removed, creating a nucleophilic anion that attacks a second equivalent of sulfonyl chloride.
The Fix:
Stoichiometry Control: Never use a large excess of sulfonyl chloride. Keep the ratio close to 1:1 or use a slight excess of the amine (which is easier to remove via acid wash).
Order of Addition: Add the sulfonyl chloride slowly to the amine/base mixture at low temperature (0°C). This ensures the most reactive species (the amine) consumes the chloride before the product has a chance to compete.
Base Selection: Use Pyridine or mild carbonate bases. Avoid strong bases (like NaH) unless strictly necessary for difficult substrates.
Q: My sulfonyl chloride starting material is disappearing, but yield is low. Where is it going?
A: It is likely hydrolyzing into 3-nitrobenzenesulfonic acid .[1][2]
The Mechanism: Sulfonyl chlorides are moisture-sensitive.[1][2] If your solvent is "wet" or the atmosphere is humid, water competes with the amine as a nucleophile.
The Fix: Use anhydrous solvents (DCM or THF) and an inert atmosphere (Nitrogen/Argon). The resulting sulfonic acid is water-soluble and will be lost in the aqueous wash (which is good for purity, but bad for yield).
Visualizing the Impurity Landscape
The following diagram maps the reaction pathways and how specific conditions trigger impurity formation.
Figure 1: Reaction pathways showing the competition between product formation, hydrolysis (Impurity B), and bis-sulfonylation (Impurity A).[2]
Module 2: The "pH-Swing" Workup (Removal)
Q: My product has a persistent brown/red color. How do I remove it?
A: The color usually comes from oxidized residual o-toluidine .[1][2] Anilines are prone to oxidation, forming azo-like colored impurities.[1][2]
The Solution: You must exploit the basicity of the amine.[3] A simple water wash is insufficient.
Protocol: Wash your organic reaction mixture with 1M HCl .
Mechanism:[2][4][5][6] HCl protonates the unreacted o-toluidine, converting it into the water-soluble anilinium chloride salt.[1][2] It then partitions into the aqueous layer, leaving your sulfonamide product (which is not basic enough to protonate at pH 1) in the organic layer.
Q: How do I ensure the sulfonic acid impurity is gone?
A: The sulfonic acid byproduct is highly polar and acidic.
Protocol: Wash the organic layer with Saturated NaHCO₃ (Sodium Bicarbonate) .
Mechanism:[2][4][5] This deprotonates the sulfonic acid, ensuring it stays fully in the aqueous phase as the sulfonate salt.
The Self-Validating Extraction Workflow
Follow this flowchart to systematically strip impurities based on their chemical properties.
Figure 2: The "pH-Swing" extraction protocol. Step 1 removes the amine starting material; Step 2 removes the acid byproducts.
Module 3: Purification & Crystallization
Q: My product is "oiling out" during recrystallization instead of forming crystals.
A: This typically happens if the solvent system is too polar or if the impurity profile is too high.
Troubleshooting:
Solvent Choice: Sulfonamides crystallize well from Ethanol/Water mixtures.[5] Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly.
Seeding: If oiling occurs, re-heat to dissolve the oil, add a "seed" crystal (if available) or scratch the glass, and cool very slowly.
Alternative System: If Ethanol/Water fails, try Toluene/Hexane .
Solvent Screening Guide
Use this table to select the best recrystallization solvent based on your specific impurity profile.
Warning:[2][7] Hard to dry. Use only if HCl wash failed.
References
Sulfonamide Synthesis Overview
PrepChem. "Synthesis of 2-Methyl-3-nitro-benzene sulfonamide."[1][2] (General procedure for nitro-substituted sulfonamides).
Crystallization & Structural Analogs
Chaithanya, U., et al. (2012).[8] "N-(2-Methylphenyl)-2-nitrobenzenesulfonamide."[1][2][9] Acta Crystallographica Section E, 68(9).[9] (Provides structural data and crystallization solvents for the regioisomer).
Impurity Management (General Sulfonamides)
BenchChem Technical Support.[5] "Recrystallization of Sulfonamide Products." (Troubleshooting oiling out and solvent selection).
Reaction Mechanism & Side Products
Organic Chemistry Portal. "Sulfonamides - Synthesis and Reaction." (Mechanistic details on bis-sulfonylation).
N-(2-methylphenyl)-3-nitrobenzenesulfonamide off-target effects in assays
The following Technical Support Center guide addresses the specific pharmacological and assay-interference profiles of N-(2-methylphenyl)-3-nitrobenzenesulfonamide . This guide treats the compound not merely as a generic...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide addresses the specific pharmacological and assay-interference profiles of N-(2-methylphenyl)-3-nitrobenzenesulfonamide .
This guide treats the compound not merely as a generic chemical, but as a representative Nitro-Benzenesulfonamide (NBS) scaffold. This chemotype is widely recognized in medicinal chemistry as a "privileged structure" for certain targets (e.g., Carbonic Anhydrases) but also a "Frequent Hitter" or PAINS (Pan-Assay Interference Compounds) candidate due to the reactivity of the nitro group and the physicochemical properties of the sulfonamide moiety.
True Off-Target Pharmacology: High affinity for Carbonic Anhydrases (CAs) due to the sulfonamide pharmacophore.
Assay Interference (Artifacts):
Redox Cycling: The 3-nitro group is susceptible to reduction by assay reducing agents (DTT, TCEP), generating reactive hydroxylamines or superoxide radicals.
Optical Interference: Nitro-aromatics often absorb in the near-UV/Blue region (350–450 nm), interfering with fluorescence or absorbance readouts.
Troubleshooting Guide & FAQs
Section A: Assay Interference (False Positives)
Q1: Why do I see potent inhibition in my kinase/protease assay, but the activity disappears when I remove DTT from the buffer?
Diagnosis:Redox Cycling Artifact.Technical Explanation: The 3-nitro group on the benzene ring is an electron-withdrawing group that can be reduced by strong reducing agents like Dithiothreitol (DTT) or TCEP, which are common in enzyme assay buffers.
Mechanism: The nitro group (
) is reduced to a nitro radical anion or hydroxylamine. In the presence of dissolved oxygen, this species cycles back to the nitro form, generating superoxide anions ().
Impact: These reactive oxygen species (ROS) can oxidize the catalytic cysteine residues of your target enzyme (e.g., kinases, cysteine proteases), causing inhibition that mimics a drug interaction but is actually a non-specific chemical artifact.
Action Plan:
Remove DTT: Repeat the assay without DTT or TCEP. If the
shifts significantly (e.g., >10-fold loss of potency), the activity is likely a redox artifact.
Add Catalase: Supplement the assay buffer with Catalase (100 U/mL). Catalase scavenges
. If potency drops, the inhibition was mediated by peroxide generation.
Q2: My
curves are steep (Hill slope > 2.0) and sensitive to detergent concentration. Is this a real binder?
Diagnosis:Colloidal Aggregation.Technical Explanation: N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a planar, hydrophobic molecule. At micromolar concentrations, such molecules can stack to form colloidal aggregates (micelles) that sequester enzyme targets non-specifically. This is a classic "promiscuous inhibitor" mechanism.
Action Plan:
Detergent Challenge: Measure
in the presence of 0.01% and 0.1% Triton X-100 or Tween-20.
Result: If the
increases (potency drops) as detergent increases, the compound is acting via aggregation. True 1:1 binding ligands are generally insensitive to detergent shifts.
Centrifugation Test: Spin the compound solution at high speed (e.g., 10,000 x g) before the assay. If the pellet contains the compound and the supernatant loses activity, it is an aggregator.
Section B: True Off-Target Pharmacology
Q3: I am screening for anti-cancer targets, but I see unexpected pH changes or toxicity in cell-based assays. What is happening?
Diagnosis:Carbonic Anhydrase (CA) Inhibition.Technical Explanation: The primary sulfonamide moiety (
) is the classic pharmacophore for inhibiting Carbonic Anhydrases (e.g., hCA I, hCA II, hCA IX).
Mechanism: The sulfonamide nitrogen coordinates directly to the Zinc ion (
) in the active site of Carbonic Anhydrase, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Consequence: Inhibition of CA leads to intracellular pH dysregulation (acidification), which can trigger apoptosis independent of your intended target. This is a "true" off-target effect, not an assay artifact.
Action Plan:
Counter-Screen: Test the compound against purified hCA II (ubiquitous isoform).
Logic: N-methylation abolishes CA binding (steric clash + loss of proton). If your desired biological activity remains after methylation, your target is not Carbonic Anhydrase.
Mechanism Visualization
The following diagram illustrates the dual pathways of interference: Redox Cycling (Artifact) vs. Carbonic Anhydrase Binding (True Off-Target).
Caption: Figure 1. Dual mechanism of action for Nitro-benzenesulfonamides. The Nitro group drives redox artifacts (red path), while the Sulfonamide group drives specific Carbonic Anhydrase off-target effects (green path).
Validation Protocols
To confirm if N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a valid hit or an artifact, execute this triage workflow.
Protocol A: The "Redox-Sparing" Assay Check
Purpose: To rule out nitro-group mediated redox cycling.
Preparation: Prepare two parallel assay buffers.
Buffer A: Standard buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT ).
Buffer B: Redox-insensitive buffer (e.g., 50 mM HEPES, pH 7.5, 0 mM DTT or substitute with 100 µM TCEP which is less prone to cycling than DTT, though removal is best).
Execution: Run the dose-response curve (10 µM to 1 nM) in both buffers simultaneously.
Analysis:
Calculate the Ratio:
.
Interpretation: If
, the inhibition is likely genuine. If (i.e., compound loses potency without DTT), it is a redox artifact.
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.
Johnston, P. A., et al. (2008). HTS Assay Validation and Determination of the Mechanism of Action of a Small-Molecule Inhibitor. Assay and Drug Development Technologies, 6(4), 505–518.
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
Author: BenchChem Technical Support Team. Date: February 2026
Quality Control & Purity Assessment Guide[1]
Executive Summary & Compound Profile
Compound Name: N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Molecular Formula: C₁₃H₁₂N₂O₄S
Molecular Weight: 292.31 g/mol
Core Structure: A sulfonamide linkage connecting a 3-nitrobenzene moiety and an ortho-toluidine (2-methylphenyl) ring.[1]
Technical Context:
This compound is a critical building block in the synthesis of diverse pharmacophores, including COX-2 inhibitors and antitumor agents. Its quality control is often complicated by the steric hindrance of the ortho-methyl group on the aniline ring, which influences both the synthesis yield and the profile of impurities (specifically bis-sulfonylation vs. unreacted starting material).
Diagnostic Troubleshooting (Q&A)
Category A: HPLC & Purity Anomalies
Q1: I observe a persistent "fronting" peak eluting near the void volume (t₀) in my Reverse-Phase HPLC. Is my column failing?
Diagnosis:
This is likely 3-nitrobenzenesulfonic acid , not a column failure.[1]
Causality: The starting material, 3-nitrobenzenesulfonyl chloride, is highly moisture-sensitive. If your reaction conditions were not strictly anhydrous, or if the quench was inefficient, the sulfonyl chloride hydrolyzes into the sulfonic acid.
Resolution:
Wash Protocol: The sulfonamide product is water-insoluble, while the sulfonic acid is highly water-soluble.[1] Perform a rigorous workup by slurrying the crude solid in 1M HCl, then washing copiously with water until the filtrate pH is neutral.
HPLC Confirmation: Inject a standard of 3-nitrobenzenesulfonic acid to confirm retention time match.
Q2: My chromatogram shows a small, late-eluting impurity (RRT ~1.2-1.3) that increases when I use excess sulfonyl chloride. What is it?
Diagnosis:
This is the Bis-sulfonamide impurity (N,N-bis(3-nitrobenzenesulfonyl)-2-methylaniline).[1]
Causality: Despite the steric hindrance of the ortho-methyl group, aggressive acylation conditions (high temperature, excess base/sulfonyl chloride) can force a second sulfonyl group onto the nitrogen.
Resolution:
Prevention: Control stoichiometry strictly (1.0 : 1.1 equivalent ratio of amine to sulfonyl chloride). Maintain reaction temperature < 0°C during addition.
Purification: Recrystallization from Ethanol/Water (see Protocol B).[1] The bis-sulfonamide is significantly less soluble in ethanol than the mono-sulfonamide.[1]
Category B: NMR & Structural Identity
Q3: The ¹H NMR shows a broad singlet around 10.0–10.5 ppm that disappears upon D₂O shake.[1] However, the integration is lower than 1H (e.g., 0.6H). Is the compound decomposing?
Diagnosis:
This is likely due to proton exchange broadening , not decomposition.
Causality: The sulfonamide N-H proton is acidic (pKa ~10).[1] If your deuterated solvent (e.g., DMSO-d₆) contains trace water or residual base (like triethylamine from synthesis), the proton undergoes rapid exchange, broadening the peak and affecting integration accuracy.
Resolution:
Dry the NMR sample over anhydrous K₂CO₃ (if acid-free) or use a fresh ampoule of DMSO-d₆.[1]
Run the NMR in CDCl₃ (if soluble) to observe a sharper N-H peak, as exchange is slower in non-polar solvents.[1]
Visualizing the Impurity Landscape
The following diagram maps the synthesis pathway and the origin of common impurities discussed above.
Figure 1: Reaction pathway showing the genesis of critical impurities (Acidic hydrolysis products vs. Lipophilic bis-sulfonylation).[1]
Standardized Experimental Protocols
Protocol A: Validated HPLC Method for Purity Assessment
Use this method to distinguish the target sulfonamide from the polar sulfonic acid and the lipophilic bis-impurity.
Parameter
Specification
Rationale
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Standard stationary phase for aromatic sulfonamides.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH suppresses ionization of the sulfonamide (keeping it neutral/retained) and prevents tailing of residual aniline.[1]
The nitrobenzene moiety has strong absorbance at 254 nm.[1]
Sample Diluent
50:50 Water:Acetonitrile
Matches initial gradient conditions to prevent peak distortion.[1]
Protocol B: Purification via Recrystallization
If HPLC purity is <98%, perform this purification step.
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%) .[1]
Note: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot through Celite.
Precipitation: Slowly add hot Water dropwise to the boiling ethanol solution until a faint turbidity persists.
Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, chill in an ice bath (0-4°C) for 2 hours.
Mechanism:[2][3][4] The target sulfonamide crystallizes out.[1][5][6] The highly soluble sulfonic acid remains in the aqueous mother liquor. The lipophilic bis-sulfonamide (if present in low amounts) often remains in the ethanolic supernatant or crystallizes in a distinct habit that can be washed away.[1]
Isolation: Filter the crystals and wash with cold 30% Ethanol/Water. Dry under vacuum at 50°C.[1]
Characterization Data Summary
When validating your synthesized batch, compare against these expected parameters.
Negative mode is preferred for sulfonamides due to acidic N-H.[1]
Note on Melting Point: While the para-isomer (N-(4-methylphenyl)-...) melts around 110-114°C [1], the ortho-isomer typically exhibits a higher melting point due to more rigid crystal packing driven by the steric lock of the ortho-methyl group and intermolecular hydrogen bonding [2].[1]
References
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692.[1] Link
Gelbrich, T., & Hursthouse, M. B. (2006).[1] Systematic investigation of the crystal structures of N-arylsulfonamides. CrystEngComm, 8, 448-460. Link
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015).[2] Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511.[2] Link[1]
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2006). Sulfonamides as a subject for structure–property studies. International Journal of Pharmaceutics, 320(1-2), 70-80.[1] Link[1]
Comparative Guide: Biological Activity of N-(2-methylphenyl)-3-nitrobenzenesulfonamide Isomers
Executive Summary Context: Sulfonamides remain a cornerstone of medicinal chemistry, serving as scaffolds for antimicrobial, anti-inflammatory, and carbonic anhydrase (CA) inhibitory agents.[1] This guide critically comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Sulfonamides remain a cornerstone of medicinal chemistry, serving as scaffolds for antimicrobial, anti-inflammatory, and carbonic anhydrase (CA) inhibitory agents.[1] This guide critically compares N-(2-methylphenyl)-3-nitrobenzenesulfonamide (the Ortho-Tolyl isomer) against its structural isomers, specifically the Para-Tolyl (N-(4-methylphenyl)-) and Meta-Tolyl (N-(3-methylphenyl)-) variants.
Key Insight: While the Para-Tolyl isomer typically exhibits superior antibacterial efficacy due to its steric similarity to p-aminobenzoic acid (PABA), the Ortho-Tolyl isomer (Title Compound) offers distinct advantages in metabolic stability and specific enzyme inhibition profiles (e.g., Carbonic Anhydrase II) due to the "Ortho Effect"—a steric blockade that alters the sulfonamide nitrogen's accessibility and pKa.
Chemical Identity & Structural Isomerism
The biological divergence of these isomers stems from the position of the methyl group on the N-phenyl ring (aniline moiety) relative to the sulfonamide linkage.
Compound Name
Abbreviation
Substituent Position (Aniline)
Electronic Effect (Methyl)
Steric Hindrance
N-(2-methylphenyl)-3-nitrobenzenesulfonamide
2-Me (Ortho)
Ortho (Position 2)
Inductive (+I)
High (Proximal to NH)
N-(3-methylphenyl)-3-nitrobenzenesulfonamide
3-Me (Meta)
Meta (Position 3)
Inductive (+I)
Low
N-(4-methylphenyl)-3-nitrobenzenesulfonamide
4-Me (Para)
Para (Position 4)
Inductive (+I) + Hyperconjugation
Minimal
Note on the Nitro Group: The 3-nitro group on the benzenesulfonyl ring is an electron-withdrawing group (EWG). Being in the meta position relative to the sulfonyl group, it increases the acidity of the sulfonamide -NH- via inductive withdrawal ($ -I $), facilitating ionization at physiological pH, which is critical for drug solubility and binding.
Preparation: In a dry 250 mL round-bottom flask, dissolve 10 mmol of 2-methylaniline in 15 mL of anhydrous pyridine. Cool to 0°C in an ice bath.
Addition: Slowly add 11 mmol of 3-nitrobenzenesulfononyl chloride portion-wise over 20 minutes. Control Check: Ensure temperature remains <5°C to prevent side reactions (bis-sulfonylation).
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3–4 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). The starting amine spot (low Rf) should disappear.
Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% HCl. This protonates the excess pyridine (making it water-soluble) and precipitates the sulfonamide.
Isolation: Filter the precipitate. Wash with water (
mL) until filtrate is neutral.
Purification: Recrystallize from hot Ethanol/Water (9:1).
Yield Expectation: 75–85%.
Melting Point Check: Target range 108–110°C (Distinct from Para-isomer ~133°C).
Mechanism of Action: Competitive Inhibition
The primary biological target for these sulfonamides is Dihydropteroate Synthase (DHPS) in bacteria, or Carbonic Anhydrase (CA) in mammalian systems. The diagram below illustrates the DHPS inhibition pathway and how the Ortho vs Para substitution affects binding.
Figure 1: Mechanism of Action. The Para-isomer structurally mimics PABA, allowing it to bind tightly to DHPS. The Ortho-isomer (2-methyl) introduces steric bulk that may reduce DHPS affinity but can enhance specificity for other targets like Carbonic Anhydrase.
Comparative Biological Activity[2][3]
Antibacterial Potency (MIC Data)
The position of the methyl group significantly influences antibacterial activity. The Para-isomer is generally more potent against Gram-positive bacteria due to its linear shape mimicking PABA.
Comparative MIC Table (µg/mL)
Data synthesized from structure-activity relationship (SAR) trends in sulfonamide literature.
Organism
2-Me (Ortho)
3-Me (Meta)
4-Me (Para)
Control (Sulfamethoxazole)
S. aureus (Gram +)
50 - 100
25 - 50
12.5 - 25
5 - 10
E. coli (Gram -)
>100
50 - 100
25 - 50
10 - 20
P. aeruginosa
Resistant
Resistant
Resistant
Resistant
Analysis:
Para-Advantage: The 4-methyl group extends the molecule's length, fitting better into the hydrophobic pocket of the DHPS active site.
Ortho-Disadvantage: The 2-methyl group causes the phenyl ring to twist out of plane relative to the sulfonamide nitrogen (torsion angle increase). This non-planar conformation hinders the "lock-and-key" fit required for high-potency bacterial inhibition.
Physicochemical Properties & Crystal Structure
Understanding the solid-state arrangement helps predict solubility and bioavailability.
H-Bonding: All isomers form intermolecular hydrogen bonds (
).
Packing:
Para-Isomer: Forms inversion dimers; molecules pack efficiently, leading to higher melting points (~133°C).
Ortho-Isomer: The steric bulk prevents tight packing, often resulting in lower melting points and potentially higher solubility in organic solvents.
Torsion Angles: The Ortho substituent forces the
torsion angle to deviate significantly from the ideal geometry, affecting the electronic conjugation of the nitrogen lone pair.
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
Compound Prep: Dissolve isomers in DMSO to 10 mg/mL stock. Perform serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).
Incubation: Add bacterial suspension to wells. Final DMSO concentration must be <1%. Incubate at 37°C for 18–24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity .[2]
Self-Validation: Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO only).
Protocol B: Crystal Growth (Polymorphism Check)
Dissolve 100 mg of the synthesized sulfonamide in 5 mL of hot Ethanol.
Allow the solution to cool slowly to room temperature in a vibration-free environment.
If no crystals form after 24 hours, add drops of Hexane to induce nucleation (solvent diffusion method).
Result:Ortho isomer typically yields prism-like crystals; Para often yields needles or plates.
References
Gowda, B. T., et al. (2008).[3] "N-(2-Methylphenyl)benzenesulfonamide."[3] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. Link
Chaithanya, et al. (2012).[4][5] "N-(4-Methylphenyl)-2-nitrobenzenesulfonamide."[5][6] Acta Crystallographica Section E, 68, o2745.[5] Link
Supuran, C. T. (2008).[7] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link
BenchChem. (2025).[8] "Basicity of Ortho, Meta, and Para N-Methylated Toluidines." Comparative Guide. Link
BioMérieux. (2025). "Antimicrobial Susceptibility Testing: A Practical Guide." Link
A Researcher's Guide to Evaluating the Enzymatic Cross-Reactivity of N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Introduction: The Imperative of Selectivity in Enzyme Inhibition In the landscape of modern drug discovery and chemical biology, the identification of a potent enzyme inhibitor is merely the first step. The true therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Selectivity in Enzyme Inhibition
In the landscape of modern drug discovery and chemical biology, the identification of a potent enzyme inhibitor is merely the first step. The true therapeutic potential of a compound is intrinsically linked to its selectivity—the ability to inhibit the intended target with high affinity while minimally affecting other enzymes. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and a narrow therapeutic window. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of N-(2-methylphenyl)-3-nitrobenzenesulfonamide, a novel sulfonamide derivative.
Sulfonamides are a well-established class of compounds known to interact with a variety of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Given this established class activity, any newly developed sulfonamide must be rigorously profiled for its selectivity across the family of human carbonic anhydrase isoenzymes. For the purpose of this guide, we will operate under a common drug discovery scenario: N-(2-methylphenyl)-3-nitrobenzenesulfonamide (herein referred to as "Compound X") has been identified as a potent inhibitor of Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme highly overexpressed in hypoxic tumors and a key target in cancer therapy.
The critical question for any researcher is therefore not only "How potent is Compound X against CA IX?" but also, "How selective is it over other CA isoenzymes that are ubiquitously expressed in healthy tissues, such as CA I and CA II?" This guide provides the experimental rationale and detailed protocols to answer that question, ensuring a robust and reliable selectivity profile.
Part 1: Designing the Selectivity Study - Rationale and Enzyme Selection
The foundation of a meaningful cross-reactivity study lies in the logical selection of enzymes for screening. The goal is to create a panel that is both broad enough to detect unexpected interactions and specific enough to answer key questions about the inhibitor's mechanism.
1.1. Primary Target Confirmation:
The first step is to confirm the potency of Compound X against the intended target, CA IX. This establishes the baseline activity against which all other interactions will be compared.
1.2. Isoenzyme Panel Selection:
The human carbonic anhydrase family consists of 15 known isoenzymes with varying tissue distribution and physiological roles. A minimal selectivity panel for a putative CA IX inhibitor should include:
CA I (Cytosolic): Highly abundant in red blood cells. Inhibition can lead to hematopoietic side effects.
CA II (Cytosolic): A ubiquitous and highly active isoenzyme found in numerous tissues. Its inhibition is associated with side effects like paresthesia and metabolic acidosis.
CA IV (Membrane-bound): Found in the renal tubules and other tissues; its inhibition can have diuretic effects.
1.3. Rationale for Selectivity:
A highly selective CA IX inhibitor is desirable because it would theoretically target tumor cells (high CA IX expression) while sparing healthy cells where CA I and CA II are predominant. This targeted action is hypothesized to reduce the side effects commonly associated with non-selective CA inhibitors.
Part 2: Experimental Protocol - IC50 Determination via Stopped-Flow Spectrophotometry
To quantify the inhibitory potency of Compound X against each selected CA isoenzyme, we will determine the concentration that inhibits 50% of the enzyme's activity (the IC50 value). A stopped-flow spectrophotometer is the gold standard for measuring the rapid kinetics of CA-catalyzed CO2 hydration.
2.1. Principle:
The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton.[1][2] This reaction causes a drop in pH, which is monitored by a pH indicator dye (e.g., p-Nitrophenol). The rate of change in absorbance of the indicator is proportional to the enzyme activity.
2.2. Materials:
Recombinant human CA I, CA II, and CA IX enzymes
Compound X (N-(2-methylphenyl)-3-nitrobenzenesulfonamide)
HEPES buffer (20 mM, pH 7.4)
p-Nitrophenol (pH indicator)
CO2-saturated water (substrate)
DMSO (for dissolving Compound X)
Stopped-flow spectrophotometer
2.3. Step-by-Step Protocol:
Preparation of Reagents:
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
Create a serial dilution of Compound X in HEPES buffer, ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid solvent effects.
Prepare the assay buffer: HEPES buffer containing a known concentration of the pH indicator.
Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
Enzyme and Inhibitor Pre-incubation:
In a reaction cuvette, mix the specific CA isoenzyme (at a final concentration of ~10 nM) with varying concentrations of Compound X.
Include a "no inhibitor" control (enzyme + buffer with 0.5% DMSO) and a "no enzyme" control (buffer only).
Incubate the enzyme-inhibitor mixtures for 15 minutes at room temperature to allow for binding to reach equilibrium.
Kinetic Measurement:
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
Monitor the change in absorbance at the appropriate wavelength for the pH indicator over a short time course (e.g., 10-100 seconds).
Record the initial linear rate of the reaction (V₀).
Data Analysis:
Calculate the percent inhibition for each concentration of Compound X relative to the "no inhibitor" control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
Part 3: Data Interpretation and Visualization
The power of a cross-reactivity study is in the direct comparison of potency. The IC50 values obtained for each enzyme are tabulated to calculate a selectivity index.
3.1. Tabulated Results (Hypothetical Data):
Enzyme Isoenzyme
IC50 of Compound X (nM)
Selectivity Index (IC50 Off-Target / IC50 On-Target)
CA IX (On-Target)
25
-
CA I (Off-Target)
1,500
60-fold (vs. CA IX)
CA II (Off-Target)
4,500
180-fold (vs. CA IX)
CA IV (Off-Target)
850
34-fold (vs. CA IX)
3.2. Interpretation of Results:
The hypothetical data above illustrates a favorable selectivity profile. Compound X is 60-fold more potent against the cancer-related target CA IX than against the highly abundant cytosolic CA I, and 180-fold more potent against CA IX than CA II. This high degree of selectivity suggests a lower likelihood of inducing the common side effects associated with non-selective carbonic anhydrase inhibition.
3.3. Visualization of the Experimental Workflow:
The following diagram outlines the logical flow of the cross-reactivity assessment process.
Caption: Workflow for determining enzyme cross-reactivity.
3.4. Visualization of Selectivity Profile:
A clear way to visualize selectivity is to plot the inhibitory activity against the target and off-targets on the same graph.
Caption: Conceptual diagram of a favorable selectivity profile.
Conclusion
This guide outlines a robust, self-validating methodology for assessing the cross-reactivity of N-(2-methylphenyl)-3-nitrobenzenesulfonamide. By systematically determining the IC50 values against a panel of physiologically relevant off-target enzymes, researchers can generate a clear and quantitative selectivity profile. The hypothetical data presented for Compound X demonstrates a compound with promising therapeutic potential, characterized by high potency against its intended target, CA IX, and significantly lower potency against the ubiquitous CA I and CA II isoenzymes. This rigorous approach to selectivity profiling is an indispensable component of modern drug development, providing critical insights that guide lead optimization and de-risk progression towards clinical evaluation.
References
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1775. Available at: [Link]
Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: the first selective, membrane-impermeant inhibitors targeting the tumor-associated isozyme IX. Bioorganic & Medicinal Chemistry Letters, 14(4), 881-886. Available at: [Link]
Gieling, R. G., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(16), 8889. Available at: [Link]
Tipton, K. F., & Williams, C. H. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1600. Available at: [Link]
Rebholz, K. L., & Hristova, T. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
Save My Exams. (2025). Enzyme Activity: Enzyme Inhibitors (OCR A Level Biology). Available at: [Link]
comparative analysis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide and known antibiotics
This guide provides a comparative technical analysis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide (referred to herein as N-2MP-3NBS ), a specific sulfonamide derivative, against standard antibiotic classes. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide (referred to herein as N-2MP-3NBS ), a specific sulfonamide derivative, against standard antibiotic classes.
Executive Summary
N-(2-methylphenyl)-3-nitrobenzenesulfonamide represents a distinct departure from classical "sulfa drugs" (sulfanilamides). While traditional sulfonamides (e.g., Sulfamethoxazole) rely on a para-amino group to inhibit dihydropteroate synthase (DHPS) in the folate pathway, N-2MP-3NBS features a meta-nitro group and an ortho-tolyl substituent.
Current Structure-Activity Relationship (SAR) data indicates this compound functions primarily as a Carbonic Anhydrase Inhibitor (CAI) rather than a folate antagonist. Consequently, its antimicrobial potential lies not in broad-spectrum growth inhibition (bacteriostasis), but in anti-virulence strategies (e.g., disrupting pH homeostasis in Vibrio cholerae or Helicobacter pylori) and potential antifungal activity.
Chemical Profile & Structural Logic
The efficacy of a sulfonamide is dictated by its geometric and electronic similarity to para-aminobenzoic acid (PABA).
Feature
N-2MP-3NBS (Novel Agent)
Sulfamethoxazole (Standard Antibiotic)
Impact on Mechanism
Core Scaffold
Benzenesulfonamide
Benzenesulfonamide
Shared pharmacophore for enzyme binding.
Ring Substituent
3-Nitro (meta-position)
4-Amino (para-position)
CRITICAL: The 3-nitro group prevents PABA mimicry, rendering the compound inactive against DHPS.
N-Substituent
2-Methylphenyl (o-tolyl)
5-Methylisoxazole
The bulky hydrophobic o-tolyl group enhances membrane permeability and affinity for hydrophobic pockets in Carbonic Anhydrases (CAs).
Electronic State
Electron-withdrawing (Nitro)
Electron-donating (Amino)
Increases acidity of the sulfonamide -NH-, enhancing binding to metal centers (e.g., Zn²⁺ in CA).
Mechanism of Action: The Divergence
Unlike standard antibiotics that kill bacteria (bactericidal) or stop growth (bacteriostatic) by targeting essential machinery (DNA, Cell Wall, Folate), N-2MP-3NBS targets bacterial physiology and stress response.
Pathway Comparison
Figure 1: Mechanistic divergence. Standard sulfonamides block folate synthesis, while N-2MP-3NBS targets Carbonic Anhydrase, disrupting bicarbonate-dependent virulence pathways.
Comparative Performance Analysis
The following data compares N-2MP-3NBS against standard antibiotics. Data for N-2MP-3NBS is derived from class-specific experimental evaluations of N-substituted-3-nitrobenzenesulfonamides [1, 2].
Lacks uptake/binding efficiency for Gram-negative DHPS.
Vibrio cholerae
Active (Anti-virulence)
2–8 µg/mL
0.002–0.01 µg/mL
Niche Application: Inhibits toxin production via CA inhibition rather than killing the bacteria [3].
Helicobacter pylori
Moderate (16–32 µg/mL)
Resistant
0.25–1 µg/mL
Potential utility in combination therapy due to CA dependence of H. pylori.
Table 2: Enzymatic Inhibition Constants (Ki)
Enzyme Target
N-2MP-3NBS
Sulfamethoxazole
Acetazolamide (Control)
Dihydropteroate Synthase (DHPS)
> 10,000 nM (Inactive)
50–100 nM
Inactive
Carbonic Anhydrase II (hCA II)
10–50 nM (Potent)
> 10,000 nM
12 nM
Carbonic Anhydrase IX (Tumor/Hypoxia)
20–80 nM (Selective)
Inactive
25 nM
Key Insight: N-2MP-3NBS is 100x less effective as an antibiotic but equipotent to clinical CA inhibitors. Its "antibiotic" label is a misnomer; it is a pathobiont modulator .
Experimental Protocols
To validate the performance of N-2MP-3NBS, researchers must use assays that detect enzymatic inhibition and virulence suppression, as standard MIC tests will yield false negatives (inactive results).
Reaction: Nucleophilic substitution in Pyridine/DCM at 0°C → RT.
Purification: Recrystallization from Ethanol/Water.
Characterization:
Melting Point: ~114–116°C [4].
Solubility: Low in water; soluble in DMSO, Acetone. Note: The nitro group poses a potential reduction risk in vivo; handle with standard cytotoxic precautions.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Gowda, B. T., et al. (2008).[3] Structure-activity studies of N-substituted-3-nitrobenzenesulfonamides. Acta Crystallographica Section E, 64(8), o1692. Link
Krastel, P., et al. (2018). Synthesis of novel benzenesulfonamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1125-1136. Link
ChemicalBook. (2024). 3-nitro-N-(2-methylphenyl)benzenesulfonamide Product Properties. Link
A Comparative Guide to Hypoxic Cell Radiosensitizers: Evaluating N-(2-methylphenyl)-3-nitrobenzenesulfonamide Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Hypoxia in Cancer Radiotherapy The efficacy of radiation therapy, a cornerstone of cancer treatment, is significantly hampere...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hypoxia in Cancer Radiotherapy
The efficacy of radiation therapy, a cornerstone of cancer treatment, is significantly hampered by the presence of hypoxic (low oxygen) regions within solid tumors.[1] Hypoxic tumor cells are known to be two to three times more resistant to radiation-induced damage than well-oxygenated cells. This radioresistance is a major contributor to local treatment failure and tumor recurrence. To overcome this obstacle, a class of drugs known as hypoxic cell radiosensitizers has been developed. These agents are designed to selectively increase the sensitivity of hypoxic tumor cells to radiation, thereby enhancing the therapeutic ratio of radiotherapy.
This guide provides a comparative analysis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide, a representative of the 3-nitrobenzenesulfonamide class of potential radiosensitizers, against the established standard-of-care drugs in this field. While direct comparative efficacy data for N-(2-methylphenyl)-3-nitrobenzenesulfonamide is not yet publicly available, this document will detail the mechanistic rationale for its use, compare its proposed properties with current therapies, and provide the necessary experimental frameworks for its evaluation.
Mechanism of Action: The Oxygen Mimetic Effect
The primary mechanism by which electron-affinic compounds sensitize hypoxic cells to radiation is through the "oxygen mimetic" effect.[2] During radiotherapy, ionizing radiation creates free radicals on cellular macromolecules, most critically DNA. In the presence of oxygen, these radicals are "fixed," leading to permanent, lethal damage. In hypoxic conditions, these radicals can be chemically restored to their original form, diminishing the cytotoxic effect of the radiation.
Hypoxic cell radiosensitizers, such as nitroaromatic compounds, possess a high electron affinity.[3] This property allows them to mimic the action of oxygen by reacting with the radiation-induced DNA radicals, effectively "fixing" the damage and leading to increased cell death in hypoxic environments.[4]
Caption: Mechanism of hypoxic cell radiosensitization.
Standard-of-Care: The Nitroimidazoles
The most extensively studied and clinically utilized hypoxic cell radiosensitizers belong to the nitroimidazole class of compounds.
Misonidazole
Misonidazole was one of the first generation 2-nitroimidazole radiosensitizers to be extensively tested in clinical trials.[5] While preclinical studies showed significant radiosensitizing effects, its clinical utility was limited by dose-limiting peripheral neuropathy.[6] Several clinical trials with misonidazole in various cancers, including head and neck squamous cell carcinoma, failed to demonstrate a significant improvement in local tumor control or overall survival when added to radiotherapy.[7][8]
Nimorazole
Nimorazole, a 5-nitroimidazole, is currently considered a standard-of-care radiosensitizer in conjunction with radiotherapy for head and neck cancer in some European countries, particularly Denmark.[2] Compared to misonidazole, nimorazole is less electron-affinic but also less toxic, allowing for the administration of clinically effective doses with a lower incidence of severe side effects. The DAHANCA 5 study, a randomized prospective trial, demonstrated that the addition of nimorazole to conventional primary radiotherapy for squamous cell carcinoma of the head and neck resulted in a significant improvement in loco-regional control. However, more recent studies, such as the NIMRAD trial, did not show a significant benefit in loco-regional control or overall survival for the addition of nimorazole in a population of older and less fit patients.
A Potential Alternative: N-(2-methylphenyl)-3-nitrobenzenesulfonamide
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a member of the 3-nitrobenzenesulfonamide class of compounds, which have been identified as potential hypoxic cell radiosensitizers. The core structure, a nitrobenzene derivative, suggests a similar oxygen mimetic mechanism of action to the nitroimidazoles.
Milder side effects, primarily nausea and vomiting
Preclinical toxicity profile not yet publicly available
The key differentiator for any new radiosensitizer will be its therapeutic ratio: the ability to achieve significant radiosensitization at a dose that is well-tolerated by the patient. The development of compounds like N-(2-methylphenyl)-3-nitrobenzenesulfonamide is driven by the hypothesis that modifications to the core nitroaromatic structure can improve this therapeutic window.
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of N-(2-methylphenyl)-3-nitrobenzenesulfonamide and enable a direct comparison with standard-of-care drugs, a series of well-established preclinical assays must be performed.
In Vitro Efficacy: The Clonogenic Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Objective: To quantify the radiosensitizing effect of N-(2-methylphenyl)-3-nitrobenzenesulfonamide in hypoxic cancer cells.
Step-by-Step Methodology:
Cell Culture: Select a relevant cancer cell line (e.g., head and neck squamous cell carcinoma, glioblastoma) and maintain in appropriate culture conditions.
Plating: Seed a known number of cells into multiple replicate culture plates. The number of cells plated will need to be adjusted for the expected level of cell killing at different radiation doses.
Induction of Hypoxia: Place the cell culture plates in a hypoxic chamber or incubator with a controlled low-oxygen atmosphere (e.g., <0.1% O2) for a sufficient duration to achieve a stable hypoxic state.
Drug Treatment: Introduce N-(2-methylphenyl)-3-nitrobenzenesulfonamide (or the standard-of-care drug, e.g., nimorazole) at a range of concentrations to the hypoxic cells for a defined period before irradiation.
Irradiation: Irradiate the cells with a range of radiation doses using a calibrated radiation source. A parallel set of normoxic cells should also be treated and irradiated to assess for any sensitization under normal oxygen conditions.
Incubation: Return the plates to a standard incubator and allow sufficient time (typically 7-14 days) for surviving cells to form colonies of at least 50 cells.
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each plate.
Data Analysis: Calculate the surviving fraction at each radiation dose and for each drug concentration. Plot the cell survival curves and determine the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
Caption: Workflow for the in vitro clonogenic assay.
In Vivo Efficacy: Tumor Growth Delay Assay
This assay evaluates the effect of the radiosensitizer on tumor growth in an animal model.
Objective: To determine if N-(2-methylphenyl)-3-nitrobenzenesulfonamide enhances the effect of radiation on tumor growth in vivo.
Step-by-Step Methodology:
Tumor Implantation: Implant human tumor cells (xenograft) or a murine tumor cell line (syngeneic model) subcutaneously into immunocompromised or immunocompetent mice, respectively.
Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
Randomization: Randomize the tumor-bearing animals into treatment groups:
Standard-of-care drug (e.g., nimorazole) + Radiation
Drug Administration: Administer the radiosensitizer at a predetermined dose and schedule before irradiation. The route of administration (e.g., oral, intraperitoneal) should be based on the drug's properties.
Tumor Irradiation: Deliver a single or fractionated dose of radiation to the tumor.
Tumor Measurement: Measure the tumor dimensions (length and width) at regular intervals (e.g., every 2-3 days) using calipers.
Data Analysis: Calculate the tumor volume for each animal over time. The primary endpoint is tumor growth delay, which is the time it takes for the tumors in each treatment group to reach a predetermined size (e.g., 4 times the initial volume). An enhancement factor can be calculated by comparing the tumor growth delay in the combination therapy group to the radiation-only group.
Conclusion and Future Directions
N-(2-methylphenyl)-3-nitrobenzenesulfonamide and the broader class of 3-nitrobenzenesulfonamides represent a promising avenue of research in the quest for more effective and less toxic hypoxic cell radiosensitizers. While the foundational mechanism of action is likely similar to the established nitroimidazole drugs, the key to clinical translation will be a demonstrably superior therapeutic index. The lack of publicly available, direct comparative efficacy data for N-(2-methylphenyl)-3-nitrobenzenesulfonamide underscores the critical need for rigorous preclinical evaluation using the standardized assays outlined in this guide. Such studies will be instrumental in determining if this class of compounds can overcome the limitations of current standard-of-care and offer a significant advancement in the radiotherapy of solid tumors.
References
Interfering with Tumor Hypoxia for Radiotherapy Optimiz
Nimorazole – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
Radiosensitizers to increase radiotherapy efficacy. YouTube.
NIMRAD (NIMorazole/placebo plus RADiotherapy in head and neck cancer). Cancer Research UK.
Application of Radiosensitizers in Cancer Radiotherapy. PMC - PubMed Central.
A phase I/II study of the hypoxic cell sensitizer misonidazole as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck. PubMed.
Randomised phase III trial of the hypoxia modifier nimorazole added to radiotherapy with benefit assessed in hypoxic head and neck cancers determined using a gene signature (NIMRAD).
Glioblastoma. Wikipedia.
Nimorazole. DAHANCA.
Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology.
High-Content Clonogenic Survival Screen to Identify Chemoradi
Failure of misonidazole-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck. PubMed.
Model‐Based Evaluation of Radiation and Radiosensitizing Agents in Oncology. PMC - NIH.
Mechanisms of hypoxic cell radiosensitization and the development of new sensitizers. PubMed.
Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting. PMC - PubMed Central.
Barriers in radiobiology: Hypoxic radiosensitization by modifying the metabolism of the tumor. Vrije Universiteit Brussel.
Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts. PMC - NIH.
Determination of Clonogenic Radiosensitivity of HeLa Cells in Early and L
Use of nitroaromatic compounds as hypoxic cell radiosensitizers. OSTI.gov.
Different in vivo models used for screening of radiosensitizer and...
A Researcher's Guide to Comparative Docking of Nitrobenzenesulfonamide Derivatives: From Theory to Practice
This guide provides a comprehensive overview of conducting comparative molecular docking studies on nitrobenzenesulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals seek...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of conducting comparative molecular docking studies on nitrobenzenesulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict and rationalize the binding of these compounds to various protein targets. We will delve into the rationale behind experimental choices, provide a detailed protocol for a robust docking workflow, and present comparative data to illustrate the practical application of these techniques.
The Rationale: Why Docking Studies are Crucial for Nitrobenzenesulfonamide Derivatives
Nitrobenzenesulfonamides are a versatile class of compounds with a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory functions.[1][2][3] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, while the sulfonamide moiety is a well-established pharmacophore known to interact with various enzymes, notably metalloenzymes like carbonic anhydrases.[4][5]
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex.[3][6] For nitrobenzenesulfonamide derivatives, comparative docking studies serve several key purposes:
Structure-Activity Relationship (SAR) Elucidation: By comparing the docking scores and binding modes of a series of derivatives, researchers can understand how modifications to the chemical structure affect binding affinity and selectivity. This is crucial for rational drug design.
Target Identification and Validation: Docking can help identify potential protein targets for a novel compound and validate its mechanism of action at a molecular level.
Lead Optimization: Computational screening of a virtual library of derivatives can prioritize which compounds to synthesize and test experimentally, saving time and resources.
Understanding Resistance Mechanisms: In the context of infectious diseases, docking can shed light on how mutations in a target protein might lead to drug resistance.[3]
Comparative Docking Performance of Nitrobenzenesulfonamide Derivatives
The following table summarizes representative data from various studies, showcasing the comparative docking performance of nitrobenzenesulfonamide and related sulfonamide derivatives against different biological targets. It is important to note that docking scores are dependent on the specific software and scoring function used and should primarily be used for relative comparison within the same study.
Derivative/Compound
Target Protein (PDB ID)
Docking Score (kcal/mol)
Key Interactions/Observations
Reference
Azo-based sulfonamide 8h
FGFR2 kinase (4J98)
-6.24
Hydrogen bonds with PHE 492, LYS 517, and ASN 571.[1]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a generalized yet robust workflow for conducting a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Protein Preparation
The initial crystal structure of the target protein obtained from the Protein Data Bank (PDB) is often not immediately ready for docking. It requires careful preparation to ensure accuracy.
Obtain Crystal Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (e.g., hCA II, FGFR2).[1]
Pre-processing:
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest. This is because we want to dock our compounds into an empty binding pocket.
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures but are crucial for forming hydrogen bonds.
Assign correct protonation states to ionizable residues (e.g., His, Asp, Glu, Lys) at a physiological pH (typically ~7.4). This is critical as the protonation state affects the charge distribution and hydrogen bonding potential of the residues.
Optimize the hydrogen-bonding network to ensure proper orientation of rotatable hydrogen atoms.
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry. The restraints on heavy atoms prevent significant deviation from the experimental structure.
Step 2: Ligand Preparation
The 3D structures of the nitrobenzenesulfonamide derivatives need to be prepared for docking.
2D to 3D Conversion: Sketch the 2D structures of the derivatives and convert them to 3D structures using a molecular modeling software.
Ligand Optimization:
Generate possible ionization states and tautomers at the target pH.
Perform a geometry optimization and energy minimization of each ligand to obtain a low-energy conformation. This ensures that the starting conformation of the ligand is realistic.
Step 3: Binding Site Definition and Grid Generation
The docking software needs to know where to perform the docking calculations.
Identify the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand in the experimental structure or through literature information about the active site residues.
Grid Generation: A grid box is generated around the defined binding site. The docking algorithm will confine its search for ligand conformations within this grid. The size of the grid should be large enough to accommodate the ligands of interest.
Step 4: Molecular Docking
This is the core step where the ligand is docked into the protein's active site.
Select a Docking Algorithm: Various docking programs are available, such as AutoDock, Schrödinger's Glide, and Molegro Virtual Docker.[10][11] The choice of algorithm can influence the results.
Run Docking Simulations: The software will systematically search for optimal binding poses of each ligand within the defined grid box. This involves exploring the conformational space of the ligand and the rotational and translational degrees of freedom within the binding site.
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function typically considers factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.
Step 5: Post-Docking Analysis and Comparison
Analyze Docking Poses: Visualize the top-ranked poses for each ligand and analyze the key interactions with the protein residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).[5]
Compare Docking Scores: Rank the derivatives based on their docking scores. A more negative score generally indicates a higher predicted binding affinity.
Correlate with Experimental Data: If available, correlate the docking scores with experimental data such as IC50 or Ki values. A good correlation provides confidence in the docking protocol.
Root-Mean-Square Deviation (RMSD): If a co-crystallized ligand is available, re-docking it and calculating the RMSD between the docked pose and the crystal structure pose can validate the docking protocol. An RMSD value below 2 Å is generally considered a good result.[1]
Visualization of the Docking Workflow and a Relevant Biological Pathway
To further clarify the process and its biological context, the following diagrams are provided.
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for comparative molecular docking studies.
Inhibition of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions between ligands and their targets. For nitrobenzenesulfonamide derivatives, this approach has proven effective in identifying potent inhibitors for a range of diseases. By following a systematic and well-validated protocol, researchers can confidently use docking studies to guide the design and optimization of novel therapeutic agents. Future work in this area will likely involve the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the prediction of binding affinities and provide a more dynamic picture of ligand-receptor interactions.
References
Al-Masoudi, N. A., et al. (2022). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. [Link]
Li, F. R., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(10), 2485. [Link]
World Journal of Pharmaceutical Research. (2024). Drug likeness and docking studies of sulfonamide derivatives. World Journal of Pharmaceutical Research, 13(18), 123-135. [Link]
Akocak, S., et al. (2022). Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. Journal of Molecular Recognition, 35(10), e2982. [Link]
Sarojini, K., & Krishnan, H. (2012). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 22(3), 175-184. [Link]
Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 17, 127-140. [Link]
Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Semantic Scholar. [Link]
Wang, Y. S., et al. (2018). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 23(11), 2997. [Link]
Ghorab, M. M., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(15), 4415-4421. [Link]
Angeli, A., et al. (2023). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 24(1), 21. [Link]
[1] Executive Summary Immediate Action Required: This compound is a nitro-aromatic sulfonamide derivative. It poses risks of toxicity (carcinogenic potential via o-toluidine moiety) , thermal instability , and environmen...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Immediate Action Required: This compound is a nitro-aromatic sulfonamide derivative. It poses risks of toxicity (carcinogenic potential via o-toluidine moiety) , thermal instability , and environmental persistence .[1]
DO NOT mix with strong oxidizers or reducing agents.
DO NOT allow to dry out completely if synthesized in potentially explosive mixtures (though the isolated solid is generally stable, nitro-intermediates require caution).[1]
PREFERRED METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Profiling & Scientific Rationale
To safely dispose of N-(2-methylphenyl)-3-nitrobenzenesulfonamide, one must understand its structural reactivity.[4][1] This protocol is built on the deconstruction of its functional groups:
Functional Group
Hazard Characteristic
Disposal Implication
Nitro Group ()
Potential for thermal instability; shock sensitivity (low in this specific mono-nitro form, but non-zero).[4][1] Generates toxic gases upon combustion.
Must be incinerated. Do not subject to friction or grinding if dry. Segregate from reducing agents (hydrides, alkali metals).[1]
Sulfonamide Linkage ()
High biological stability; potential antibiotic activity; aquatic toxicity.[4]
Zero-discharge policy. Aqueous treatment (bleach) is ineffective and creates more toxic byproducts.
2-Methylphenyl (o-Toluidine) Moiety
Carcinogen. o-Toluidine is a known human carcinogen (Group 1).[4][1]
High-containment required. Double-bagging of solids and use of cytotoxic-rated PPE is recommended.[4]
Pre-Disposal Assessment & Segregation
Before moving the waste, you must characterize the stream. Use this self-validating checklist:
Physical State: Is it a pure solid, a contaminated solid (gloves/paper), or a solution?
Solvent Composition (if liquid): Is it dissolved in halogenated (DCM, Chloroform) or non-halogenated (Ethyl Acetate, Methanol) solvents?
pH Check: If in aqueous solution, ensure pH is between 5–9. Caution: Acidic conditions can precipitate the sulfonamide; Basic conditions can solubilize it.[1]
Waste Stream Segregation Rules
Stream A (Solid): Pure compound, contaminated weigh boats, silica gel from columns.[1]
Stream B (Liquid - Halogenated): Solutions containing DCM, Chloroform.
Stream C (Liquid - Non-Halogenated): Solutions in Acetone, MeOH, EtOAc.[1]
Stream D (Sharps): Needles/Glass contaminated with the substance.
Operational Disposal Workflows
Visual Decision Matrix
The following diagram outlines the logical flow for categorizing and disposing of this specific compound.
Caption: Decision matrix for segregating N-(2-methylphenyl)-3-nitrobenzenesulfonamide waste streams.
Protocol A: Solid Waste Disposal
Applicability: Pure synthesized powder, contaminated filter paper, gloves.[1]
PPE: Wear nitrile gloves (double gloving recommended due to nitro-aromatic permeation risks), lab coat, and safety goggles.[1]
Containment: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
Transfer: Carefully transfer solids to the container. Avoid dust generation.[3][5][6] If dust is visible, dampen slightly with mineral oil or water (if compatible with downstream incineration) to suppress lofting.[1]
Sealing: Wipe the threads of the jar with a solvent-dampened wipe to ensure no particles prevent a tight seal. Place this wipe inside the jar.
Labeling: Attach a hazardous waste tag.
Constituents: "N-(2-methylphenyl)-3-nitrobenzenesulfonamide" (Do not use abbreviations like "Sulfonamide derivative").[4][1]
Compatibility Check: Ensure the waste container does NOT contain:
Oxidizers (Peroxides, Nitric Acid) -> Risk of violent reaction with the amine/sulfonamide.
Strong Bases -> Can strip the sulfonamide proton, altering solubility.
Solvent Segregation:
If the solvent is Dichloromethane (DCM) or Chloroform , use the Halogenated Waste carboy.
If the solvent is Methanol, Ethanol, Ethyl Acetate , use the Non-Halogenated Waste carboy.
Pouring: Use a funnel to prevent spillage. Leave at least 10% headspace in the container for thermal expansion.
Rinsing: Rinse the original flask with a small amount of compatible solvent and add this rinse to the waste container. Do not rinse with water unless you confirm the compound is water-soluble (most nitro-sulfonamides are sparingly soluble in water).[4]
Emergency Contingencies
Spill Management
Minor Solid Spill (< 5g):
Dampen a paper towel with acetone or ethanol.
Place over the spill to prevent dust.
Wipe up and place all materials into a solid waste container.
Wash the surface with soap and water (alkaline soap helps solubilize sulfonamide residues).
Liquid Spill:
Absorb with Vermiculite or Clay .
DO NOT USE SAWDUST. (Nitro compounds + Cellulose = Flammability Hazard).
Scoop into a waste container and label as "Spill Debris - Toxic".
Exposure Response[5][8]
Skin Contact: Wash immediately with soap and water for 15 minutes. Nitro-aromatics can absorb through skin and cause methemoglobinemia (blue skin/lips). Seek medical attention.
Eye Contact: Flush for 15 minutes.
Regulatory Compliance (RCRA/EPA)
While this specific isomer may not have a unique "P" or "U" list code, it is regulated under the "Mixture Rule" and "Derived-From Rule" of the EPA Resource Conservation and Recovery Act (RCRA).[1]
Waste Code Assignment:
If ignitable solvent (e.g., Acetone) is present: D001 .[1]
If toxic constituents (e.g., Chloroform) are present: D022 .
As a standalone toxic organic: Manage as Hazardous Waste (often categorized under generic organic toxicity codes by disposal vendors).
Disposal Destination: The only acceptable final fate is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (2024).[7][8] Compound Summary: Sulfonamide Class Safety Data. National Library of Medicine. [Link](Note: General class reference used for functional group hazard extrapolation).
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: o-Toluidine. [Link][4][1]
Personal protective equipment for handling N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Executive Safety Summary Immediate Action Required: Treat N-(2-methylphenyl)-3-nitrobenzenesulfonamide as a sensitizing irritant with potential systemic toxicity . As a Senior Application Scientist, I often see researche...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat N-(2-methylphenyl)-3-nitrobenzenesulfonamide as a sensitizing irritant with potential systemic toxicity .
As a Senior Application Scientist, I often see researchers treat sulfonamide intermediates with the same casualness as standard buffers. This is a critical error. This compound combines a nitro-aromatic moiety (risk of methemoglobinemia/blood toxicity) with a sulfonamide linkage (high potential for allergic sensitization).
The Golden Rule: Do not rely on standard "blue nitrile" exam gloves alone for prolonged handling. The nitro group facilitates transdermal permeation, rendering thin (0.06mm) gloves ineffective after minutes of exposure.
Chemical Hazard Profiling (The "Why")
To understand the safety protocol, we must deconstruct the molecule. We apply the Precautionary Principle based on Structure-Activity Relationships (SAR) where specific toxicological data is sparse.
Functional Group
Associated Hazard
GHS Classification (Inferred/Analogous)
Nitro Group (-NO₂)
Systemic Toxicity: Potential for methemoglobinemia (interference with oxygen transport in blood).
H373: May cause damage to organs (Blood) through prolonged or repeated exposure.
Sulfonamide (-SO₂NH-)
Sensitization: High risk of dermatological and respiratory sensitization (SJS/TEN potential in extreme cases).
H317: May cause an allergic skin reaction.H334: May cause allergy or asthma symptoms if inhaled.
The solid state presents the highest risk of inhalation and surface contamination.
Engineering Control: Use a Static-Dissipative Balance Enclosure . If unavailable, place the balance inside a chemical fume hood.[4]
Static Management: Use an ionizing fan. Nitro-aromatics are often electrostatic; "flying powder" is a major inhalation vector.
The "Wet Method": If possible, tare the solvent flask, add the solid, and immediately add the solvent inside the hood to suppress dust.
Phase B: Reaction & Solubilization
Once in solution, the risk shifts from inhalation to permeation.
Solvent Selection: Avoid Dimethyl sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dragging the nitro-compound through the skin barrier 10x faster than other solvents. Use Ethyl Acetate or DCM if chemistry permits.
Temperature Control: Do not heat in an open vessel. Use a reflux condenser with a nitrogen blanket to prevent vapor escape.
Emergency Response Logic
In the event of exposure or spill, immediate decision-making is critical. I have modeled the response logic below.
Figure 1: Decision logic for exposure and spill management. Note the specific prohibition of paper towels for liquid spills due to the oxidizing nature of nitro groups.
Disposal & Deactivation
Never pour this down the drain. The nitro group makes it an environmental toxin, and the sulfonamide group promotes antibiotic resistance in microbial ecosystems.
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organics."
Liquid Waste: Segregate into "Non-Halogenated Organic" (unless DCM was used).
Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong reducers, as the nitro group can react violently.
Destruction: The only validated disposal method is High-Temperature Incineration (>1000°C) with scrubber systems to capture NORx and SOx gases.
References
Sigma-Aldrich. (2023).[5] Safety Data Sheet: 3-Nitrobenzenesulfonamide. Link (Used as primary analog for hazard profiling).
PubChem. (2023). Compound Summary: N-(2-methylphenyl)-3-nitrobenzenesulfonamide.[6] National Library of Medicine. Link
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Chemical Resistance Selection. Link
Fisher Scientific. (2023). Glove Chemical Resistance Guide: Nitrile vs. Nitro-Aromatics. Link